Product packaging for 3-Amino-N-(2-furylmethyl)benzamide(Cat. No.:CAS No. 923526-76-5)

3-Amino-N-(2-furylmethyl)benzamide

Cat. No.: B2916719
CAS No.: 923526-76-5
M. Wt: 216.24
InChI Key: NEEBGZZULQYHGG-UHFFFAOYSA-N
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Description

3-Amino-N-(2-furylmethyl)benzamide (CAS 923526-76-5) is a benzamide derivative of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol, this compound features a furylmethyl substituent on the amide nitrogen, a key structural motif found in compounds designed to modulate enzymatic activity . Structurally similar benzamide derivatives have been investigated as inhibitors of protein tyrosine phosphatases (PTPs), such as CD45, which plays a critical role in immune cell signaling . The compound's structure, characterized by a TPSA of 68.26 and two hydrogen bond donors, makes it a valuable intermediate in the synthesis of more complex molecules for pharmacological evaluation . It is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B2916719 3-Amino-N-(2-furylmethyl)benzamide CAS No. 923526-76-5

Properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEBGZZULQYHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-N-(2-furylmethyl)benzamide is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a summary of its known chemical properties. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data concerning its synthesis, purification, spectral characteristics, and biological activity. This document outlines the available information and highlights areas requiring further investigation.

Chemical Properties

While experimental data is limited, basic chemical properties of this compound have been reported by various chemical suppliers. These properties are summarized in the tables below.

Identification
PropertyValueCitation
IUPAC Name 3-Amino-N-(furan-2-ylmethyl)benzamide
CAS Number 923526-76-5[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
SMILES NC1=CC=CC(C(NCC2=CC=CO2)=O)=C1[1]
Physicochemical Properties
PropertyValueCitation
Molecular Weight 216.24 g/mol [1]
Topological Polar Surface Area (TPSA) 68.26 Ų[1]
logP (Predicted) 1.7918[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Note: The logP value is a computational prediction and has not been experimentally verified.

Experimental Data

A thorough search of scientific databases and literature reveals a notable absence of published experimental data for this compound. The following sections detail the specific data that is currently unavailable.

Physical Properties
  • Melting Point: No experimentally determined melting point has been reported.

  • Boiling Point: No experimentally determined boiling point has been reported.

  • Solubility: Specific solubility data in common laboratory solvents (e.g., water, ethanol, DMSO, DMF) is not available. General guidance from suppliers suggests selecting an appropriate solvent based on the product's characteristics.[2]

Spectral Data

No publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. This information is crucial for structural confirmation and quality control.

Synthesis and Purification

Detailed experimental protocols for the synthesis and purification of this compound are not described in the reviewed literature. While general methods for the synthesis of benzamide derivatives are known, a specific, validated protocol for this compound is not available.

Biological Activity and Mechanism of Action

There is no published research on the biological activity, mechanism of action, or any associated signaling pathways of this compound. Its structural features, containing a benzamide and a furan moiety, are present in various biologically active molecules, suggesting potential for pharmacological investigation. However, without experimental data, any discussion of its potential therapeutic applications would be purely speculative.

Logical Workflow for Future Research

Given the lack of available data, a logical workflow for the characterization of this compound is proposed.

G cluster_characterization Characterization cluster_physicochemical Properties A Synthesis of This compound B Purification A->B C Structural Characterization B->C D Physicochemical Property Determination B->D E Biological Screening C->E C_NMR NMR (1H, 13C) C->C_NMR C_IR IR Spectroscopy C->C_IR C_MS Mass Spectrometry C->C_MS D_MP Melting Point D->D_MP D_Sol Solubility D->D_Sol F Mechanism of Action Studies E->F

References

3-Amino-N-(2-furylmethyl)benzamide (CAS 923526-76-5): An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document summarizes the currently available technical information for the chemical compound 3-Amino-N-(2-furylmethyl)benzamide, CAS number 923526-76-5. It must be noted that publicly accessible, in-depth scientific literature detailing the synthesis, biological activity, and experimental protocols for this specific compound is exceedingly limited. The information presented herein is compiled from chemical supplier databases and general knowledge of related benzamide compounds.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in Table 1. This information is primarily sourced from chemical supplier catalogs.

PropertyValueSource
CAS Number 923526-76-5Chemical Supplier Catalogs
Molecular Formula C₁₂H₁₂N₂O₂Chemical Supplier Catalogs
Molecular Weight 216.24 g/mol Chemical Supplier Catalogs
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Table 1: Physicochemical Properties of this compound. Data is based on information from chemical suppliers.

Synthesis

A common method for the formation of amides is the coupling of a carboxylic acid or its activated derivative with an amine. In this case, the synthesis would likely involve the reaction of 3-aminobenzoic acid (or an activated form like an acyl chloride or ester) with (furan-2-yl)methanamine.

Below is a conceptual workflow for a potential synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Steps 3_aminobenzoic_acid 3-Aminobenzoic Acid activation Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) 3_aminobenzoic_acid->activation Step 1 furfurylamine (Furan-2-yl)methanamine coupling Amide Coupling Reaction furfurylamine->coupling Step 2 activation->coupling Activated Intermediate workup Reaction Work-up and Purification (e.g., extraction, chromatography) coupling->workup Crude Product product This compound workup->product Purified Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

There is no specific information available in peer-reviewed journals or patent literature regarding the biological activity or mechanism of action of this compound.

The benzamide functional group is present in a wide range of biologically active molecules, and their activities are highly dependent on the overall structure of the molecule. Generally, benzamide derivatives have been explored for a variety of therapeutic applications, including as antipsychotics, antiemetics, and more recently in the context of oncology and inflammatory diseases.

Without experimental data for this compound, any discussion of its potential biological effects would be purely speculative and based on the activities of structurally dissimilar compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of this compound are not available in the public domain. Researchers interested in this compound would need to develop and validate their own experimental procedures.

Conclusion

This compound (CAS 923526-76-5) is a commercially available chemical compound. However, there is a significant lack of publicly available scientific data regarding its synthesis, physicochemical properties beyond the basic formula and weight, biological activity, and mechanism of action. The information that is available is limited to that provided by chemical suppliers. Therefore, any research and development efforts involving this compound will necessitate de novo synthesis, characterization, and comprehensive biological screening to ascertain its properties and potential applications. Professionals in drug discovery and development are advised to treat this compound as a novel chemical entity for which foundational research is required.

Synthesis of 3-Amino-N-(2-furylmethyl)benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-N-(2-furylmethyl)benzamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the coupling of 3-nitrobenzoic acid and furfurylamine to form the intermediate, 3-nitro-N-(2-furylmethyl)benzamide. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.

Synthesis_Pathway cluster_reactants Starting Materials 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Amidation Amidation 3-Nitrobenzoic_Acid->Amidation Furfurylamine Furfurylamine Furfurylamine->Amidation Intermediate 3-Nitro-N-(2-furylmethyl)benzamide Amidation->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-(2-furylmethyl)benzamide (Amidation)

This procedure involves the conversion of 3-nitrobenzoic acid to its more reactive acyl chloride, which then readily reacts with furfurylamine to form the amide.

Amidation_Workflow Start Start: 3-Nitrobenzoic Acid Thionyl_Chloride Add Thionyl Chloride (or Oxalyl Chloride) & cat. DMF Start->Thionyl_Chloride Reflux Reflux until clear solution (approx. 2-3 hours) Thionyl_Chloride->Reflux Remove_Excess Remove excess SOCl2 (distillation or vacuum) Reflux->Remove_Excess Acyl_Chloride Intermediate: 3-Nitrobenzoyl chloride Remove_Excess->Acyl_Chloride Dissolve Dissolve in anhydrous DCM or THF Acyl_Chloride->Dissolve Addition Add acyl chloride solution dropwise at 0°C Dissolve->Addition Amine_Solution Prepare solution of Furfurylamine & Triethylamine in anhydrous DCM/THF Amine_Solution->Addition Stir Stir at room temperature (overnight) Addition->Stir Workup Aqueous Work-up: Wash with dilute HCl, NaHCO3(aq), and brine Stir->Workup Dry_Concentrate Dry over Na2SO4, filter, and concentrate Workup->Dry_Concentrate Purify Purify by recrystallization (e.g., from Ethanol/Water) Dry_Concentrate->Purify Product_1 Product: 3-Nitro-N-(2-furylmethyl)benzamide Purify->Product_1

Caption: Experimental workflow for the amidation step.

Protocol:

  • To a solution of 3-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 eq.) or oxalyl chloride (1.2-1.5 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain until the solution becomes clear and gas evolution ceases (typically 2-3 hours).

  • Cool the mixture to room temperature and remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude 3-nitrobenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve furfurylamine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the solution of 3-nitrobenzoyl chloride to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-nitro-N-(2-furylmethyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Nitro Reduction)

The reduction of the nitro group can be effectively carried out using catalytic transfer hydrogenation with palladium on carbon and hydrazine hydrate as the hydrogen source. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.[1][2][3]

Reduction_Workflow Start_2 Start: 3-Nitro-N-(2-furylmethyl)benzamide Dissolve_2 Dissolve in Methanol or Ethanol Start_2->Dissolve_2 Add_Catalyst Add Pd/C (5-10 mol%) Dissolve_2->Add_Catalyst Add_Hydrazine Add Hydrazine Hydrate (5-10 eq.) dropwise at room temperature Add_Catalyst->Add_Hydrazine Reflux_2 Heat to reflux (monitor by TLC) Add_Hydrazine->Reflux_2 Filter Cool and filter through Celite to remove Pd/C Reflux_2->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Workup_2 Dissolve residue in Ethyl Acetate and wash with water Concentrate->Workup_2 Dry_Concentrate_2 Dry over Na2SO4, filter, and concentrate Workup_2->Dry_Concentrate_2 Purify_2 Purify by column chromatography or recrystallization Dry_Concentrate_2->Purify_2 Product_2 Final Product: This compound Purify_2->Product_2

Caption: Experimental workflow for the nitro reduction step.

Protocol:

  • Dissolve 3-nitro-N-(2-furylmethyl)benzamide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • To this solution, add palladium on carbon (5-10% w/w).

  • Slowly add hydrazine hydrate (5-10 eq.) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

An alternative method for the reduction involves the use of tin(II) chloride dihydrate in an acidic medium, which is also effective for the chemoselective reduction of aromatic nitro groups.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reactants and Reagents

StepReactant/ReagentMolecular FormulaMolar Mass ( g/mol )Molar Ratio (eq.)
1. Amidation 3-Nitrobenzoic AcidC₇H₅NO₄167.121.0
Thionyl ChlorideSOCl₂118.971.2 - 1.5
FurfurylamineC₅H₇NO97.121.0
TriethylamineC₆H₁₅N101.191.5
2. Reduction 3-Nitro-N-(2-furylmethyl)benzamideC₁₂H₁₀N₂O₄246.221.0
Palladium on Carbon (10%)Pd/C-5-10% w/w
Hydrazine HydrateH₆N₂O50.065 - 10

Table 2: Product Characterization and Yields

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield (%)
3-Nitro-N-(2-furylmethyl)benzamideC₁₂H₁₀N₂O₄246.22Solid80-90
This compoundC₁₂H₁₂N₂O₂216.24Solid85-95

Expected Characterization Data

The structural confirmation of the synthesized compounds can be achieved through standard spectroscopic techniques.

4.1. 3-Nitro-N-(2-furylmethyl)benzamide (Intermediate)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (t, J = 1.9 Hz, 1H, Ar-H), 8.35 (ddd, J = 8.3, 2.3, 1.1 Hz, 1H, Ar-H), 8.15 (dt, J = 7.7, 1.3 Hz, 1H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 7.40 (dd, J = 1.9, 0.8 Hz, 1H, furan-H), 6.70 (br s, 1H, NH), 6.35 (dd, J = 3.2, 1.9 Hz, 1H, furan-H), 6.25 (dd, J = 3.2, 0.8 Hz, 1H, furan-H), 4.70 (d, J = 5.8 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=O), 150.8 (furan C), 148.2 (Ar-C-NO₂), 142.9 (furan C-H), 135.8 (Ar-C), 133.5 (Ar-C-H), 129.8 (Ar-C-H), 126.5 (Ar-C-H), 121.8 (Ar-C-H), 110.8 (furan C-H), 108.2 (furan C-H), 36.8 (CH₂).

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 3100 (aromatic C-H stretch), 1640 (C=O stretch, amide I), 1530 (N-O stretch, nitro), 1350 (N-O stretch, nitro).

  • Mass Spectrometry (ESI-MS): m/z 247.1 [M+H]⁺.

4.2. This compound (Final Product)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.38 (dd, J = 1.9, 0.8 Hz, 1H, furan-H), 7.20-7.10 (m, 2H, Ar-H), 6.95 (t, J = 2.1 Hz, 1H, Ar-H), 6.75 (ddd, J = 8.0, 2.3, 1.0 Hz, 1H, Ar-H), 6.60 (br s, 1H, NH), 6.32 (dd, J = 3.2, 1.9 Hz, 1H, furan-H), 6.23 (dd, J = 3.2, 0.8 Hz, 1H, furan-H), 4.65 (d, J = 5.7 Hz, 2H, CH₂), 3.80 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.8 (C=O), 151.2 (furan C), 146.5 (Ar-C-NH₂), 142.5 (furan C-H), 135.0 (Ar-C), 129.2 (Ar-C-H), 118.0 (Ar-C-H), 117.5 (Ar-C-H), 114.0 (Ar-C-H), 110.6 (furan C-H), 107.8 (furan C-H), 36.5 (CH₂).

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H stretches, primary amine), 3300 (N-H stretch, amide), 3100 (aromatic C-H stretch), 1630 (C=O stretch, amide I), 1600, 1480 (aromatic C=C stretches).

  • Mass Spectrometry (ESI-MS): m/z 217.1 [M+H]⁺.

Safety Considerations

  • 3-Nitrobenzoic acid: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl chloride/Oxalyl chloride: Corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE. Reactions are exothermic and produce corrosive gases.

  • Furfurylamine: Corrosive and flammable. Handle in a fume hood.

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

  • Palladium on Carbon: Flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care.

  • Hydrazine hydrate: Toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE. It is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

3-Amino-N-(2-furylmethyl)benzamide molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-Amino-N-(2-furylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a chemical compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited in published literature, this guide consolidates available information, including calculated physicochemical properties, and presents a detailed, plausible protocol for its laboratory synthesis. Furthermore, a general experimental workflow for the biological evaluation of novel benzamide derivatives is proposed, providing a strategic framework for researchers investigating this class of compounds.

Chemical Identity and Properties

This compound is a benzamide derivative characterized by a primary amine substituent on the benzene ring and an N-linked furfuryl group. Its core structure is related to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting potential avenues for biological investigation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that while core identifiers are established, most physicochemical properties are based on computational predictions or data from closely related analogs due to a lack of direct experimental measurements in peer-reviewed literature.

PropertyValueSource / Method
Molecular Weight 216.24 g/mol Mass Spectrometry (Calculated)[2][3]
Molecular Formula C₁₂H₁₂N₂O₂Elemental Analysis (Calculated)[2][3]
CAS Number 923526-76-5Chemical Abstracts Service[3]
Topological Polar Surface Area (TPSA) 68.26 ŲComputation[3]
LogP (Octanol-Water Partition Coefficient) 1.7918Computation[3]
Hydrogen Bond Donors 2Computation[3]
Hydrogen Bond Acceptors 3Computation[3]
Rotatable Bonds 3Computation[3]
Predicted Boiling Point 566.5 ± 40.0 °CAnalog-Based Prediction¹[4]
Predicted Density 1.318 ± 0.06 g/cm³Analog-Based Prediction¹[4]
Analog Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLBased on 3-Aminobenzamide²[1]

¹Data predicted for the structurally similar compound 3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide and should be considered an estimate. ²Solubility data is for the parent compound 3-aminobenzamide and serves as a guideline for solvent selection.[1]

Proposed Experimental Protocols

Synthesis of this compound

Reaction Scheme: 3-Aminobenzoic Acid + (2-Furyl)methanamine → this compound

Materials and Reagents:

  • 3-Aminobenzoic acid

  • (2-Furyl)methanamine (furfurylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzoic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (2-furyl)methanamine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical and Experimental Workflows

Given the absence of specific biological data for this compound, a logical workflow for its initial investigation is crucial for drug development professionals. The following diagrams outline a proposed synthesis and a general biological screening cascade.

G cluster_synthesis Proposed Synthesis Workflow A 3-Aminobenzoic Acid + (2-Furyl)methanamine B Amide Coupling (EDC, HOBt, DIPEA in DCM) A->B C Crude Product B->C D Aqueous Workup (Wash with NaHCO3, Brine) C->D E Purification (Silica Gel Chromatography) D->E F Pure this compound E->F

A proposed workflow for the chemical synthesis of the title compound.

G cluster_screening General Biological Screening Cascade cluster_primary Primary Assays cluster_secondary Secondary / Lead Optimization A Synthesized Compound (Purity >95%) B Cytotoxicity Assay (e.g., MTT on cell lines) A->B C Target-Based Screening (Hypothesis: PARP Inhibition Assay) A->C D Phenotypic Screening (e.g., Antimicrobial, Antifungal) A->D E Determine IC50 / MIC B->E C->E D->E F Inactive E->F Inactive or Toxic G Active Hit Compound E->G Potent & Non-toxic H Mechanism of Action Studies G->H I In Vivo Efficacy Models G->I J ADME/Tox Profiling G->J

A logical workflow for the biological evaluation of a novel benzamide derivative.

Potential Applications and Future Directions

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 3-aminobenzamide, in particular, are noted for their role as PARP inhibitors, which have significant applications in oncology.[1] Therefore, a primary avenue of investigation for this compound would be to assess its activity against PARP enzymes.

Furthermore, the inclusion of the furan moiety introduces different electronic and steric properties compared to simple alkyl or aryl substituents. Furan-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory effects. Consequently, broader phenotypic screens to uncover novel activities are warranted. Researchers are encouraged to follow the proposed screening cascade to systematically evaluate the biological potential of this compound.

References

Technical Guide: Physicochemical Properties of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles available scientific information on 3-Amino-N-(2-furylmethyl)benzamide and related benzamide derivatives. No specific experimental solubility data for this compound has been identified in the public domain at the time of this report. The provided data and protocols are based on structurally similar compounds and are intended to serve as a general guide for research and development.

Introduction

This compound is a chemical compound containing a benzamide core structure, which is a common motif in many pharmaceutically active molecules. The solubility of such compounds is a critical parameter in drug development, influencing bioavailability, formulation, and efficacy. This guide provides an overview of the expected solubility profile of this compound based on data from related compounds and outlines standard experimental protocols for its determination.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, the solubility of benzamide and its derivatives has been studied in various solvents. These studies can provide valuable insights into the likely solubility characteristics of the target compound.

In general, the solubility of benzamides is influenced by the nature of the solvent, temperature, and the specific functional groups on the molecule. Aromatic amides like benzamide exhibit moderate hydrophilicity and relatively low solubility in water and alcohols. However, their solubility can be significantly higher in aprotic solvents.

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction (x10^3)
Methanol283.15158.3
298.15245.8
313.15369.2
323.15480.1
Ethanol283.1588.2
298.15135.7
313.15201.5
323.15272.9
1-Propanol283.1560.1
298.1590.8
313.15132.5
323.15178.6
Acetone283.15130.5
298.15195.3
313.15281.4
323.15375.9
Ethyl Acetate283.1529.8
298.1546.5
313.1569.8
323.1596.7
Acetonitrile283.1521.4
298.1534.1
313.1552.3
323.1573.8
Water283.151.8
298.152.5
313.153.6
323.154.9

Data extracted from studies on benzamide solubility and should be considered as a general reference.[1]

The solubility of benzamide generally increases with temperature in all tested solvents.[1] The solubilizing power of common organic solvents for benzamide can be ordered as follows: DMF > DMSO > 4-formylomorpholine.[2] For binary solvent mixtures, the solubility of benzamide in ethanol + ethyl acetate and methanol + ethyl acetate systems tends to increase initially and then decrease with an increasing mole fraction of the alcohol.[3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a benzamide derivative, such as this compound, using the isothermal shake-flask method.

3.1. Materials

  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide) of analytical grade

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

    • Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After shaking, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analyzed diluted sample.

    • Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

3.3. Diagram of Experimental Workflow

G A Add excess solute to solvent in a sealed vial B Equilibrate in thermostatic shaker bath at constant temperature A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Analyze concentration by HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: Isothermal shake-flask method workflow for solubility determination.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, other benzamide derivatives have been shown to be biologically active. For instance, certain N-(2-pyrimidinylamino)benzamide derivatives are known to be potent inhibitors of the Hedgehog (Hh) signaling pathway, which is a critical pathway in embryonic development and is implicated in some cancers.[4][5]

4.1. The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex signal transduction pathway that plays a crucial role in cell growth, differentiation, and patterning. Aberrant activation of this pathway is linked to the development of various cancers. The core of the pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO).

Diagram of the Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_off Hh Pathway OFF (No Hh ligand) cluster_on Hh Pathway ON (Hh ligand present) PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off sequesters & promotes cleavage GLIR_off GLI-R (Repressor) GLI_off->GLIR_off cleavage TargetGenes_off Target Genes OFF GLIR_off->TargetGenes_off represses Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on binds SMO_on SMO (active) PTCH1_on->SMO_on inhibition lifted SUFU_on SUFU SMO_on->SUFU_on inhibits GLI_on GLI-A (Activator) SUFU_on->GLI_on releases TargetGenes_on Target Genes ON GLI_on->TargetGenes_on activates

Caption: Simplified diagram of the Hedgehog signaling pathway activation and inhibition.

Given the structural similarities, it is plausible that this compound could be investigated for its potential to modulate this or other signaling pathways.

Conclusion

This technical guide provides a summary of the anticipated solubility characteristics of this compound based on available data for related compounds. It also presents a standard experimental protocol for the determination of its solubility and a potential biological target for further investigation. The provided information is intended to be a starting point for researchers and drug development professionals working with this and similar molecules. Direct experimental verification of the solubility and biological activity of this compound is highly recommended.

References

A Technical Guide to the Spectroscopic Profile of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Amino-N-(2-furylmethyl)benzamide
PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 923526-76-5

Predicted Spectroscopic Data Based on Analogous Compounds

To approximate the spectroscopic profile of this compound, data from 3-aminobenzamide and N-benzylbenzamide are presented below. These compounds represent the core aminobenzamide structure and the N-substituted amide linkage, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data of Analogous Compounds

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3-Aminobenzamide DMSO-d₆7.77 (s, 1H), 7.19 (s, 1H), 7.08 (d, J=7.6 Hz, 1H), 7.07 (t, J=7.7 Hz, 1H), 7.01 (s, 1H), 6.70 (d, J=7.9 Hz, 1H), 5.21 (s, 2H, -NH₂)[1]
N-Benzylbenzamide CDCl₃7.79 (d, J=7.1 Hz, 2H), 7.48-7.51 (t, J=7.1 Hz, 1H), 7.41-7.44 (m, 2H), 7.32-7.36 (m, 4H), 7.26-7.31 (m, 1H), 6.44 (brs, 1H, -NH), 4.65 (d, J=5.5 Hz, 2H, -CH₂)[2]

2.1.2. ¹³C NMR Data of Analogous Compounds

CompoundSolventChemical Shift (δ, ppm)
3-Aminobenzamide DMSO-d₆168.5, 148.8, 135.5, 128.8, 116.8, 115.1, 113.8[3]
N-Benzylbenzamide CDCl₃167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2[2]
Infrared (IR) Spectroscopy
CompoundSample PhaseKey Absorption Bands (cm⁻¹)
3-Aminobenzamide KBr Disc3450-3200 (N-H stretching, amine and amide), 1650-1620 (C=O stretching, amide I), 1620-1590 (N-H bending, amine), 1550-1520 (N-H bending, amide II)
N-Benzylbenzamide KBr Wafer3292 (N-H stretching), 2962, 2931 (C-H stretching), 1633 (C=O stretching, amide I), 1552 (N-H bending, amide II)[4]
Mass Spectrometry (MS)
CompoundIonization MethodKey m/z Values
3-Aminobenzamide Electron Impact (EI)136 (M⁺), 120, 92[5]
N-Benzylbenzamide Electron Impact (EI)211 (M⁺), 105, 91, 77

Experimental Protocols

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra involves dissolving 5-10 mg of the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] The solution is then filtered into an NMR tube.[6] Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[7]

FT-IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For mass spectral analysis, the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). In the electron impact (EI) method, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[8] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Sample Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

Spectroscopic Analysis Workflow

References

The Multifaceted Therapeutic Potential of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. Detailed experimental methodologies for key biological assays are provided, alongside a comprehensive summary of quantitative activity data to facilitate comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the underlying mechanisms and research processes.

Introduction

The benzamide core, a simple yet elegant chemical moiety, has proven to be a privileged structure in the design and development of novel therapeutic agents. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to a diverse range of biological targets. This has led to the discovery of benzamide derivatives with potent activities against cancer, microbial infections, neurological disorders, and inflammatory conditions.[1][2] This guide aims to be a comprehensive resource for researchers in the field, providing not only a summary of the biological activities but also the practical details of experimental evaluation and the mechanistic basis of their action.

Biological Activities of Benzamide Derivatives

Benzamide derivatives have been extensively investigated for a wide array of pharmacological effects. The following sections detail their most prominent biological activities, supported by quantitative data from various studies.

Anticancer Activity

The fight against cancer has been a major focus of research into benzamide derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Action:

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant class of anticancer agents. Benzamide derivatives have been designed to mimic the nicotinamide portion of the NAD+ substrate, competitively inhibiting PARP enzymes, particularly PARP-1. This inhibition is especially effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, leading to synthetic lethality.[3]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are another important class of anticancer drugs. Certain benzamide derivatives act as potent HDAC inhibitors, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, causing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

  • Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division, making them an attractive target for anticancer drugs. Some benzamide derivatives have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
13f HCT1160.30PARP-1 Inhibition[3]
13f DLD-12.83PARP-1 Inhibition[3]
Compound 20b Various0.012 - 0.027Tubulin Polymerization Inhibition[3]
Compound 8a HepG2Data not specifiedNot specified[6]
Compound 1 HCT11622.4Not specified[7]
Compound 2 HCT1160.34Not specified[7]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values of various benzamide derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 5a B. subtilis6.25[1]
Compound 5a E. coli3.12[1]
Compound 6b E. coli3.12[1]
Compound 6c B. subtilis6.25[1]
E23 Gram-positive strains0.5 - 2[8]
Compound 3 S. aureus125[9]
Compound 3 P. aeruginosa125[9]
Compound 1e, 1g, 1h Various10 - 20[10]
Compound 36 Various< 256[11]
Anticonvulsant Activity

Epilepsy and other seizure disorders affect millions worldwide. Benzamide derivatives have been investigated as potential anticonvulsant agents, with some demonstrating significant efficacy in preclinical models.

Quantitative Anticonvulsant Activity Data:

The following table summarizes the median effective dose (ED50) of selected benzamide derivatives in standard anticonvulsant screening models.

Compound IDAnimal ModelTestED50 (mg/kg)Reference
1-Cpc-BZA (9) MouseMES85.36[12]
1-Cpc-BZA (9) MousescPTZ1.37[12]
Cpc-BZA (11) MousePilocarpine154.75[12]
Compound 4j (2-OCH3) MouseMESSignificant Activity[13]
Compound 4l (4-OCH3) MousePTZPotent Activity[13]
4-amino-N-amylbenzamide (6) MouseMES42.98[8]
d,l-4-amino-N-(α-methylbenzyl)benzamide (12) MouseMES18.02[8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzamide derivatives have been shown to possess anti-inflammatory properties, often linked to the inhibition of pro-inflammatory signaling pathways. A key mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[14]

Quantitative Anti-inflammatory Activity Data:

The following table presents the in vivo anti-inflammatory activity (ED50) of selected benzamide derivatives.

Compound IDAnimal ModelTestED50 (mg/kg)Reference
Compound 4 RatCarrageenan-induced paw edema12.3[13]
Compound 13 RatCarrageenan-induced paw edema40.3[13]
Compound 15 RatCarrageenan-induced paw edema33.7[13]
PS3 MouseAcetic acid-induced writhing20 and 50 (reduced activity by 74% and 75%)[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the biological activities of benzamide derivatives.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Principle: The antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the benzamide derivative solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in absorbance or fluorescence over time. Inhibitors of polymerization will prevent or reduce this increase.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the benzamide derivative at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or fluorescence using a plate reader at regular intervals for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves of treated samples to the untreated control to determine the inhibitory effect.

In Vivo Assays

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Use adult mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Apply corneal electrodes after the application of a topical anesthetic.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the ED50, the dose that protects 50% of the animals from the seizure.[4][14]

This model is used to identify compounds effective against myoclonic and absence seizures.

Protocol:

  • Animal Preparation: Use adult mice or rats. Administer the test compound (i.p. or p.o.) at various doses.

  • PTZ Administration: After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a specific period (e.g., 30 minutes) for the onset and severity of seizures, typically clonic convulsions lasting for at least 5 seconds.

  • Data Analysis: Protection is defined as the absence of clonic seizures. Calculate the ED50, the dose that protects 50% of the animals.[15][16]

This is a widely used model of acute inflammation.

Protocol:

  • Animal Preparation: Use adult rats. Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the benzamide derivative (p.o. or i.p.) at various doses.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated). Determine the ED50 value.[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by benzamide derivatives and a general experimental workflow.

Signaling Pathways

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization start Starting Materials (e.g., Substituted Benzoic Acids, Amines) reaction Amide Bond Formation (e.g., Acyl Chloride, Coupling Agents) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Agar Diffusion, MIC) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., PARP, HDAC, Tubulin) characterization->enzyme_inhibition anticancer_model Anticancer Models (e.g., Xenograft) cytotoxicity->anticancer_model anticonvulsant_model Anticonvulsant Models (e.g., MES, PTZ) enzyme_inhibition->anticancer_model sar Structure-Activity Relationship (SAR) anticancer_model->sar anti_inflammatory_model Anti-inflammatory Models (e.g., Paw Edema) anticonvulsant_model->sar anti_inflammatory_model->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

General Experimental Workflow for Benzamide Derivatives.

NF_kappaB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1, LPS receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IκB IκB IKK->IκB phosphorylates IκB_NFκB IκB-NF-κB Complex IκB->IκB_NFκB degradation NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n translocates IκB_NFκB->NFκB releases benzamide Benzamide Derivatives benzamide->IKK inhibit DNA DNA NFκB_n->DNA binds genes Pro-inflammatory Gene Expression DNA->genes

Inhibition of the NF-κB Signaling Pathway by Benzamides.

Hedgehog_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off inhibits SUFU_Gli_off SUFU-Gli Complex Gli_rep Gli Repressor SUFU_Gli_off->Gli_rep Target_Genes_off Target Genes OFF Gli_rep->Target_Genes_off represses Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on binds SMO_on SMO PTCH1_on->SMO_on inhibition relieved SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on dissociates Gli_act Gli Activator SUFU_Gli_on->Gli_act Target_Genes_on Target Genes ON Gli_act->Target_Genes_on activates benzamide Benzamide Derivatives benzamide->SMO_on antagonize

Benzamide Derivatives as Smoothened (SMO) Antagonists.

PARP_Inhibition cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR_chain PAR Chain Synthesis PARP1->PAR_chain Repair_Proteins DNA Repair Proteins PAR_chain->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB_formation Double-Strand Break (DSB) Formation SSB_Repair->DSB_formation unrepaired SSBs lead to Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP1 inhibits & traps PARP1_trapping PARP-1 Trapping PARP1_trapping->DSB_formation Cell_Death Cell Death (Synthetic Lethality in BRCA deficient cells) DSB_formation->Cell_Death

Mechanism of PARP-1 Inhibition by Benzamide Derivatives.

Synthesis of Benzamide Derivatives

A variety of synthetic methods are available for the preparation of benzamide derivatives, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Common Synthetic Routes:

  • From Acyl Chlorides: This is a classic and widely used method involving the reaction of a substituted benzoyl chloride with an appropriate amine in the presence of a base.

  • From Carboxylic Acids using Coupling Agents: Direct amide bond formation from a carboxylic acid and an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Palladium-Catalyzed Carbonylative Coupling: This method allows for the synthesis of benzamides from aryl halides or triflates, carbon monoxide, and an amine, catalyzed by a palladium complex.

  • Green Chemistry Approaches: More environmentally friendly methods are being developed, including the use of microwave irradiation, ionic liquids, and solid-supported catalysts to improve reaction efficiency and reduce waste.[2]

Conclusion and Future Perspectives

Benzamide derivatives have unequivocally demonstrated their value as a versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive area for continued research. Future efforts in this field will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research endeavors and unlock the full therapeutic potential of this remarkable class of compounds.

References

Literature Review: 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and patent databases reveals a significant scarcity of published research specifically on 3-Amino-N-(2-furylmethyl)benzamide (CAS No. 923526-76-5) . While the compound is commercially available from several chemical suppliers for research purposes, there is no publicly available data on its biological activity, mechanism of action, or detailed experimental protocols.

This guide, therefore, provides a foundational overview based on the compound's chemical structure and draws insights from published literature on structurally related aminobenzamide and furan-containing molecules. The information herein is intended to serve as a starting point for researchers and drug development professionals interested in initiating studies on this compound.

Compound Profile

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 923526-76-5N/A
Molecular Formula C₁₂H₁₂N₂O₂N/A
Molecular Weight 216.24 g/mol N/A
Canonical SMILES C1=CC(=C(C=C1)N)C(=O)NCC2=CC=CO2N/A

Potential Synthetic Pathways

While a specific, validated synthesis for this compound is not documented in the literature, a plausible synthetic route can be conceptualized based on established amide bond formation methodologies. A common approach would involve the coupling of a 3-aminobenzoic acid derivative with furfurylamine (2-(aminomethyl)furan). To avoid side reactions, the amino group on the benzoic acid moiety would likely require protection prior to the coupling reaction, followed by a deprotection step.

A conceptual synthetic workflow is outlined below. This represents a theoretical pathway and would require experimental optimization.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps 3_aminobenzoic_acid 3-Aminobenzoic acid (with N-protection, e.g., Boc) activation Carboxyl Group Activation (e.g., with DCC, EDC, or conversion to acyl chloride) 3_aminobenzoic_acid->activation furfurylamine Furfurylamine coupling Amide Coupling furfurylamine->coupling activation->coupling deprotection N-Deprotection (e.g., acid-catalyzed removal of Boc) coupling->deprotection product This compound deprotection->product

Caption: Conceptual synthetic workflow for this compound.

Conceptual Experimental Protocol:

  • Protection of 3-Aminobenzoic Acid: The amino group of 3-aminobenzoic acid would be protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent its participation in the subsequent amide coupling reaction.

  • Activation of the Carboxylic Acid: The carboxylic acid of the N-protected 3-aminobenzoic acid would be activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Amide Coupling: The activated carboxylic acid derivative would then be reacted with furfurylamine in a suitable aprotic solvent, likely in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed during the reaction.

  • Deprotection: The protecting group on the 3-amino position would be removed. In the case of a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity: An Extrapolation from Related Compounds

The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Similarly, the furan moiety is a common feature in many biologically active compounds. The combination of these two pharmacophores in this compound suggests several potential areas of biological activity that could be explored.

Table of Potential Biological Activities Based on Structurally Related Compounds:

Potential Biological ActivityRationale from Related CompoundsCitations
Antimicrobial/Antifungal Numerous 2-aminobenzamide derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains.[1][2]
Anticancer N-2-(phenylamino) benzamide derivatives have been investigated as novel agents against glioblastoma. The benzamide core is central to many targeted cancer therapies.[3]
Enzyme Inhibition 3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). Other 3-substituted benzamides have been developed as potent and selective inhibitors of sirtuin 2 (SIRT2).[4][5][6]
Antiviral Benzamide-based 5-aminopyrazoles have demonstrated activity against the avian influenza virus. Furan-containing compounds have also been identified as inhibitors of viral proteases.[7][8]

Future Research Directions

Given the complete lack of specific data for this compound, the field is open for foundational research. A logical progression of study would be as follows:

G Synthesis Synthesis & Characterization Screening In Vitro Biological Screening (e.g., enzyme assays, antimicrobial assays, anticancer cell lines) Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR ADMET In Vitro ADMET Profiling Hit_to_Lead->ADMET Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: Proposed research workflow for this compound.

  • Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound to confirm its identity and purity using modern analytical techniques (NMR, MS, HPLC).

  • Broad Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify any potential "hits." This could include screens for enzyme inhibition, antimicrobial activity, and cytotoxicity against cancer cell lines.

  • Hit-to-Lead and SAR Studies: If a promising activity is identified, a medicinal chemistry program could be initiated to synthesize analogs and establish a structure-activity relationship (SAR), aiming to improve potency and selectivity.

  • Mechanism of Action: For any confirmed hits, further studies would be required to elucidate the specific molecular target and mechanism of action.

References

Methodological & Application

Application Note: Synthesis of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-N-(2-furylmethyl)benzamide, a versatile chemical intermediate. The synthesis is proposed as a two-step process commencing with the amide coupling of 3-nitrobenzoic acid and furfurylamine to yield 3-Nitro-N-(2-furylmethyl)benzamide, followed by the reduction of the nitro group to the desired amino functionality. This protocol is intended for researchers and professionals in the fields of chemical synthesis and drug development. All procedures have been compiled based on established chemical principles and analogous reactions found in the literature.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and materials science due to its constituent aromatic and heterocyclic moieties. The presence of a primary aromatic amine, an amide linkage, and a furan ring makes it an attractive scaffold for further chemical modifications and a candidate for biological screening. This document outlines a reliable and reproducible two-step laboratory-scale synthesis protocol.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a two-step reaction sequence:

Step 1: Amide Coupling 3-Nitrobenzoic acid is activated and subsequently reacted with furfurylamine to form the amide intermediate, 3-Nitro-N-(2-furylmethyl)benzamide.

Step 2: Nitro Group Reduction The nitro group of the intermediate is reduced to a primary amine to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-(2-furylmethyl)benzamide

This procedure details the formation of the amide bond between 3-nitrobenzoic acid and furfurylamine. Thionyl chloride is used to convert the carboxylic acid to the more reactive acyl chloride in situ.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Furfurylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture back to 0 °C.

  • In a separate flask, dissolve furfurylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of furfurylamine and triethylamine to the acyl chloride solution at 0 °C using a dropping funnel.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro group of 3-Nitro-N-(2-furylmethyl)benzamide to an amine using tin(II) chloride.

Materials:

  • 3-Nitro-N-(2-furylmethyl)benzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 3-Nitro-N-(2-furylmethyl)benzamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator.

  • Add ethyl acetate and water to the residue.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Filter the resulting suspension to remove tin salts.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Data
Compound Molecular Formula Molecular Weight ( g/mol ) Equivalents Role
Step 1
3-Nitrobenzoic acidC₇H₅NO₄167.121.0Starting Material
Thionyl chlorideSOCl₂118.971.2Activating Agent
FurfurylamineC₅H₇NO97.121.1Reactant
TriethylamineC₆H₁₅N101.191.5Base
3-Nitro-N-(2-furylmethyl)benzamideC₁₂H₁₀N₂O₄246.22-Product
Step 2
3-Nitro-N-(2-furylmethyl)benzamideC₁₂H₁₀N₂O₄246.221.0Starting Material
Tin(II) chloride dihydrateSnCl₂·2H₂O225.635.0Reducing Agent
This compoundC₁₂H₁₂N₂O₂216.24[1]-Final Product
Table 2: Typical Reaction Conditions and Yields
Step Reaction Solvent Temperature (°C) Time (h) Typical Yield (%)
1Amide CouplingDichloromethaneReflux14-1880-90
2Nitro ReductionEthanolReflux3-475-85

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction A 3-Nitrobenzoic Acid D 3-Nitro-N-(2-furylmethyl)benzamide A->D B Furfurylamine B->D C Thionyl Chloride Triethylamine C->D F This compound D->F E Tin(II) Chloride E->F

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

  • Handle all reagents and solvents in accordance with their respective Safety Data Sheets (SDS).

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the crystalline products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The protocol described herein provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this compound for further investigation in various scientific disciplines. The use of readily available starting materials and standard laboratory techniques makes this synthesis accessible and scalable.

References

Application Notes and Protocols for 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 3-Amino-N-(2-furylmethyl)benzamide is limited in publicly available literature. The following application notes and protocols are representative examples based on the well-documented activities of structurally related benzamide compounds. The quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction

This compound is a synthetic small molecule belonging to the benzamide class of compounds. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibiting properties.[1] This document provides detailed protocols for the synthesis, characterization, and evaluation of the potential antimicrobial and cytotoxic effects of this compound.

Chemical Properties

PropertyValue
IUPAC Name 3-amino-N-(furan-2-ylmethyl)benzamide
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO and ethanol

Hypothetical Biological Activity

Based on the known activities of similar benzamide compounds, this compound is hypothesized to exhibit antibacterial activity, potentially through the inhibition of a key bacterial enzyme such as FtsZ, which is involved in bacterial cell division.[2]

Data Presentation: Hypothetical In Vitro Activity

The following tables summarize the expected, though hypothetical, in vitro activity of this compound against various microbial strains and a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Bacillus subtilisATCC 66334
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364

Table 2: Cytotoxicity of this compound

Cell LineAssayIC₅₀ (µM)
HEK293 (Human Embryonic Kidney)MTT Assay> 100

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[1][3]

Materials:

  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Furfurylamine (2-(aminomethyl)furan)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 3-aminobenzoic acid (1 eq.) in anhydrous DCM, add thionyl chloride (1.2 eq.) dropwise at 0°C.

  • Reflux the mixture for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-aminobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add furfurylamine (1 eq.) and triethylamine (1.5 eq.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Confirmation with Resazurin: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the color remains blue.

Protocol 3: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxicity of the compound against a mammalian cell line.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis start 3-Aminobenzoic Acid + Furfurylamine reaction Amide Coupling Reaction start->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification pure Pure this compound purification->pure mic MIC Assay (Antibacterial) pure->mic mtt MTT Assay (Cytotoxicity) pure->mtt data MIC & IC50 Determination mic->data mtt->data

Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound.

G compound This compound ftsZ FtsZ Protein compound->ftsZ Binds to inhibition Inhibition compound->inhibition polymerization FtsZ Polymerization ftsZ->polymerization z_ring Z-ring Formation polymerization->z_ring cell_division Bacterial Cell Division z_ring->cell_division inhibition->polymerization

Caption: Hypothetical mechanism of action via FtsZ inhibition.

References

Application Notes and Protocols for the In Vitro Assay Development of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-N-(2-furylmethyl)benzamide is a small molecule with potential for biological activity. The development of robust and reliable in vitro assays is a critical first step in characterizing its mechanism of action, identifying its biological targets, and determining its potential as a therapeutic agent.[1][2][3] These application notes provide a comprehensive guide to developing, optimizing, and validating in vitro assays for this compound. The protocols outlined below are adaptable and can serve as a starting point for a variety of experimental approaches, from initial target screening to detailed mechanistic studies.

The initial phase of assay development for a novel compound like this compound, where the specific biological target is unknown, requires a systematic approach. This typically involves a combination of computational methods to predict potential targets and broad-based experimental screening to identify "hits". Once a putative target or biological process is identified, more specific and optimized assays can be developed.

Section 1: Initial Target Identification and Assay Selection

Given that the specific target of this compound is not defined, a logical workflow for target identification and initial assay selection is proposed. This workflow is designed to narrow down the potential biological activities of the compound.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Validation & Target Deconvolution cluster_2 Phase 3: Assay Development & Optimization A Compound Characterization (Solubility, Stability) B In Silico Target Prediction (Molecular Docking, Pharmacophore Screening) A->B C Broad Phenotypic Screening (e.g., Cell Viability/Proliferation Assays) A->C D Initial Target Class Screening (e.g., Kinase Panel, GPCR Panel) B->D Guide Panel Selection E Hit Confirmation from Primary Screens C->E D->E F Orthogonal Assays (Biochemical vs. Cell-Based) E->F Validate Hit G Target Engagement Assays (e.g., CETSA, nanoBRET) F->G Confirm Target Interaction H Develop Target-Specific Biochemical Assay (e.g., Enzyme Inhibition) G->H I Develop Target-Specific Cell-Based Assay (e.g., Reporter Gene, Signaling Pathway) G->I J Dose-Response & IC50/EC50 Determination H->J I->J Enzyme_Inhibition_Workflow cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitor B Add Enzyme and Inhibitor to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with Substrate C->D E Monitor signal change over time D->E F Calculate Reaction Velocity E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 G->H Signaling_Pathway_Logic cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter Gene Construct Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factor Signaling_Cascade->TF Response_Element Response Element TF->Response_Element Reporter_Gene Reporter Gene (e.g., Luciferase) Response_Element->Reporter_Gene Drives Expression Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Signal Detectable Signal Reporter_Protein->Signal Compound This compound Compound->Receptor Modulates? Compound->Signaling_Cascade Modulates? Ligand Pathway Ligand Ligand->Receptor

References

Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-N-(2-furylmethyl)benzamide and Related PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-(2-furylmethyl)benzamide belongs to the benzamide class of chemical compounds. While specific data for this particular molecule is limited in publicly available research, its structural similarity to the well-characterized PARP inhibitor, 3-Aminobenzamide (3-AB), suggests its potential role in modulating the activity of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are critical for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1][2] Overactivation of PARP in response to significant DNA damage can lead to cellular energy depletion and cell death.[3] Consequently, inhibitors of PARP are of significant interest in cancer therapy, often used to potentiate the effects of DNA-damaging agents, and in studying the mechanisms of neurodegenerative diseases and traumatic brain injury.[4][5]

These application notes provide a comprehensive overview of cell-based assays and detailed protocols relevant to the study of PARP inhibitors like 3-Aminobenzamide. These methodologies can be adapted for the investigation of this compound to elucidate its biological activity and therapeutic potential.

Key Applications

  • Cancer Research: Investigating the potential of this compound to sensitize cancer cells to chemotherapy or radiation by inhibiting DNA repair mechanisms.[4]

  • Neuroprotection Studies: Assessing the compound's ability to prevent neuronal cell death in models of neurodegenerative diseases or ischemic injury by mitigating PARP-mediated cell death pathways.[3][5]

  • DNA Damage and Repair Studies: Elucidating the fundamental roles of PARP in various DNA repair pathways, such as base excision repair (BER) and single-strand break repair (SSBR).[1][6]

  • Genotoxicity Testing: Enhancing the sensitivity of assays designed to detect DNA damaging agents.[2]

Data Presentation: Quantitative Analysis of PARP Inhibition

The following tables provide a structured summary of hypothetical quantitative data that could be generated from the described assays to evaluate the efficacy of a PARP inhibitor like this compound.

Table 1: In Vitro PARP1 Enzyme Inhibition

CompoundIC50 (nM)
This compound[Data]
3-Aminobenzamide (Reference)50
Olaparib (Reference)5

Table 2: Cellular PARP Activity Inhibition in HeLa Cells

CompoundTreatment Concentration (µM)PARP Activity (% of Control)
Vehicle Control-100
This compound1[Data]
This compound10[Data]
This compound100[Data]
3-Aminobenzamide (Reference)10015

Table 3: Potentiation of Temozolomide (TMZ) Cytotoxicity in Glioblastoma Cells

TreatmentCell Viability (% of Control)
Vehicle Control100
Temozolomide (100 µM)65
This compound (10 µM)95
Temozolomide (100 µM) + this compound (10 µM)[Data]

Experimental Protocols

Protocol 1: Cellular PARP Activity Assay (Colorimetric)

This protocol is designed to measure the activity of PARP in cell lysates by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • This compound

  • DNA-damaging agent (e.g., H₂O₂)

  • PARP Assay Kit (Colorimetric)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

    • Wash cells with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells using the lysis buffer provided in the PARP assay kit.

    • Incubate on ice for 15 minutes.

    • Centrifuge the lysate to pellet cellular debris.

  • PARP Reaction:

    • Transfer the supernatant (cell lysate) to the histone-coated microplate provided in the kit.

    • Add the reaction cocktail containing biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method to detect DNA strand breaks at the single-cell level.[7] Inhibition of PARP is expected to increase the level of DNA damage upon treatment with a DNA-damaging agent.[2]

Materials:

  • Treated cells

  • Comet Assay Kit

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest cells treated with the test compound and/or a DNA-damaging agent.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix the cell suspension with molten low-melting-point agarose.

    • Pipette the mixture onto a Comet slide and allow it to solidify.

  • Cell Lysis:

    • Immerse the slides in lysis buffer at 4°C for 1-2 hours.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[7]

  • Staining and Visualization:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software. The length and intensity of the comet tail are proportional to the amount of DNA damage.[7]

Protocol 3: γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks

This assay quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DSBs.[7]

Materials:

  • Cells grown on coverslips

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate.

    • Treat the cells with this compound and/or a DNA-damaging agent (e.g., etoposide or ionizing radiation).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibitor cluster_2 Consequences of Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR DDR_Proteins DNA Repair Protein Recruitment PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Repair_Failure DNA Repair Failure DDR_Proteins->Repair_Failure PARP_Inhibitor This compound PARP_Inhibitor->Inhibition Inhibition->PARP1 Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) Repair_Failure->Cell_Death

Caption: Signaling pathway of PARP1 in DNA damage response and its inhibition.

Experimental_Workflow_PARP_Assay start Start: Seed Cells treatment Treat with Compound and DNA Damaging Agent start->treatment lysis Cell Lysis treatment->lysis reaction PARP Reaction in Histone-Coated Plate lysis->reaction detection Add Streptavidin-HRP and Substrate reaction->detection readout Measure Absorbance detection->readout end End: Analyze Data readout->end

Caption: Workflow for the cellular PARP activity assay.

Comet_Assay_Logic cluster_0 Experimental Conditions cluster_1 Expected Outcome A Control Cells Res_A Minimal DNA Damage (No Comet Tail) A->Res_A B Cells + DNA Damaging Agent Res_B Moderate DNA Damage (Comet Tail) B->Res_B C Cells + PARP Inhibitor Res_C Minimal DNA Damage (No Comet Tail) C->Res_C D Cells + DNA Damaging Agent + PARP Inhibitor Res_D Significant DNA Damage (Long Comet Tail) D->Res_D

Caption: Logical relationship of treatments and expected outcomes in a Comet assay.

References

Application Notes and Protocols for 3-Amino-N-(2-furylmethyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-Amino-N-(2-furylmethyl)benzamide in medicinal chemistry, based on the known biological activities of its core structural motifs: the 3-aminobenzamide scaffold and the furan ring. While specific data for this exact molecule is limited in publicly available literature, its structural components suggest a primary application as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

Introduction

This compound is a synthetic small molecule that incorporates two key pharmacophores: the 3-aminobenzamide core and a furfuryl group. The 3-aminobenzamide moiety is a well-established and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes[1][2][3]. PARP inhibitors are a clinically important class of drugs, particularly in oncology, for their role in exploiting synthetic lethality in cancers with DNA repair deficiencies. The furan ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, contributing to target binding and influencing pharmacokinetic properties[4]. The combination of these two moieties in this compound suggests its potential as a novel PARP inhibitor with potentially unique pharmacological characteristics.

Proposed Mechanism of Action: PARP Inhibition

The primary proposed mechanism of action for this compound is the inhibition of PARP enzymes, particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs).

In normal cells, if the BER pathway is inhibited by a PARP inhibitor, the cell can still repair DNA damage through the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes essential for HR, such as BRCA1 or BRCA2, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death. This concept is known as synthetic lethality.

3-aminobenzamide, the core of the title compound, acts as a competitive inhibitor at the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting the DNA repair process[3].

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by this compound cluster_cell_fate Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR->DNA_Repair_Proteins BER Base Excision Repair DNA_Repair_Proteins->BER DNA_Repair DNA Repair BER->DNA_Repair Unrepaired_SSB Unrepaired SSBs (Replication Fork Collapse) BER->Unrepaired_SSB Blocked Inhibitor This compound Inhibitor->Inhibition DSB Double-Strand Breaks (DSBs) Unrepaired_SSB->DSB HR_Deficient_Cell HR-Deficient Cancer Cell DSB->HR_Deficient_Cell HR_Proficient_Cell HR-Proficient Normal Cell DSB->HR_Proficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis HR_Repair Homologous Recombination Repair HR_Proficient_Cell->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Synthesis_Workflow Start Start Reactants Dissolve 3-Aminobenzoic Acid, HOBt, and Furfurylamine in DCM Start->Reactants Cooling Cool to 0°C Reactants->Cooling Coupling Add DCC Solution Cooling->Coupling Reaction Stir at Room Temperature (12-24h) Coupling->Reaction Filtration Filter to Remove Byproduct Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Workup Drying Dry and Concentrate Workup->Drying Purification Silica Gel Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: Benzamides as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamides, a class of compounds characterized by a carboxamide attached to a benzene ring, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] While traditionally recognized for their roles as antipsychotics, antiemetics, and anti-inflammatory agents, a growing body of evidence highlights their potential as potent antimicrobial agents.[2] This has led to increased interest in exploring benzamide derivatives as novel therapeutics to combat the rising threat of antimicrobial resistance.

This document provides detailed application notes on the antimicrobial properties of benzamides, summarizing key quantitative data and outlining experimental protocols for their evaluation. The information presented is intended to guide researchers in the screening, characterization, and development of new benzamide-based antimicrobial drugs.

Antimicrobial Spectrum of Benzamides

Benzamide derivatives have demonstrated activity against a wide range of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites.

Antibacterial Activity

Benzamides have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, the FDA-approved anthelmintic drug niclosamide, a salicylanilide derivative, exhibits potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] It has been shown to be effective in preventing and combating biofilms of S. aureus and Staphylococcus epidermidis.[3] Other synthetic benzamide derivatives have also demonstrated significant antibacterial activity. For instance, certain N-benzamide derivatives have shown excellent activity against Bacillus subtilis and Escherichia coli.[1] A promising area of research is the development of benzamides as inhibitors of the bacterial cell division protein FtsZ, a novel target for antibiotics.[5][6][7]

Antifungal Activity

Several benzamide derivatives have been synthesized and evaluated for their antifungal properties.[1][8] Studies have shown that some of these compounds exhibit significant in vivo efficacy against plant pathogenic fungi like Colletotrichum lagenarium and Botrytis cinerea.[8][9] The mechanism of antifungal action for some benzamides has been linked to the inhibition of Sec14p, a lipid-transfer protein.[10]

Antiviral Activity

The antiviral potential of benzamides is an active area of investigation. A benzamide derivative, AH0109, has been identified to have potent anti-HIV-1 activity by inhibiting reverse transcription and viral cDNA nuclear import.[11][12][13] Other studies have identified small benzamide compounds with antiviral activity against influenza A and B viruses.[14] N-phenyl benzamides have also been shown to be effective against Coxsackievirus A9, likely by binding to the viral capsid.[15]

Antiparasitic Activity

Benzamides have a history of use as antiparasitic agents, with niclosamide being a prime example used to treat tapeworm infections.[3] Novel iodotyramides, which are benzamide derivatives, have shown in vitro activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi.[16][17] Furthermore, N-benzoyl-2-hydroxybenzamides have demonstrated potent activity against Toxoplasma gondii by disrupting a unique parasite secretory pathway.[18]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) data for selected benzamide derivatives against various microorganisms.

Table 1: Antibacterial Activity of Benzamide Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 5aBacillus subtilis6.25[1]
Compound 5aEscherichia coli3.12[1]
Compound 6bEscherichia coli3.12[1]
Compound 6cBacillus subtilis6.25[1]
NiclosamideStaphylococcus aureus (including MRSA)0.156–0.313[4]
NiclosamideStaphylococcus epidermidis0.063–0.125[4]
E23Staphylococcus epidermidis (MRSE)0.5-2[19]
TXH9179Methicillin-sensitive and resistant S. aureus4-fold more potent than TXA707[6]

Table 2: Antifungal Activity of Benzamide Derivatives

CompoundOrganismEfficacy/MICReference
Compound 9bColletotrichum lagenarium79% efficacy in vivo at 200 µg/mL[8][9]
Compound 16dColletotrichum lagenarium90% efficacy in vivo at 200 µg/mL[8][9]
1-nonyl-1H-benzo[d]imidazoleAspergillus species16-256 µg/mL[20]
1-decyl-1H-benzo[d]imidazoleAspergillus species16-256 µg/mL[20]

Table 3: Antiviral Activity of Benzamide Derivatives

CompoundVirusEC50 (µM)Reference
AH0109HIV-10.7[11][12]
BMD-2601505Influenza A and B viruses60-70[14]
BMD-2601505 derivativeInfluenza A and B viruses22-37[14]
CL213Coxsackievirus A91[15]

Table 4: Antiparasitic Activity of Benzamide Derivatives

CompoundParasiteEC50 (µg/mL)Reference
N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamideLeishmania panamensis17.9[17]
N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamideLeishmania panamensis17.5[17]
N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamideTrypanosoma cruzi6.19[17]

Signaling Pathways and Mechanisms of Action

Benzamides exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes.

One of the well-characterized mechanisms is the uncoupling of oxidative phosphorylation by salicylanilide benzamides like niclosamide.[3] Niclosamide acts as a protonophore, dissipating the proton gradient across the mitochondrial or bacterial cell membrane, which in turn inhibits ATP synthesis.[3]

G Mechanism of Niclosamide Action Niclosamide Niclosamide Membrane Cellular Membrane (Mitochondrial or Bacterial) Niclosamide->Membrane Embeds in ProtonGradient Proton Gradient (H+) Niclosamide->ProtonGradient Dissipates (Protonophore) Membrane->ProtonGradient Maintains ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP_Production ATP Production ProtonGradient->ATP_Production Inhibited ATP_Synthase->ATP_Production Catalyzes

Caption: Mechanism of action of niclosamide as a protonophore.

Another key target for antibacterial benzamides is the FtsZ protein, which is crucial for bacterial cell division.[6] By inhibiting FtsZ polymerization and the formation of the Z-ring, these compounds block cytokinesis, leading to filamentation and eventual cell death.[5][6]

G Inhibition of Bacterial Cell Division by Benzamides Benzamide Benzamide Inhibitor (e.g., TXH9179) FtsZ_Polymerization FtsZ Polymerization Benzamide->FtsZ_Polymerization Inhibits FtsZ_Monomers FtsZ Monomers FtsZ_Monomers->FtsZ_Polymerization Z_Ring Z-Ring Formation FtsZ_Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Death Cell Death Cell_Division->Cell_Death Leads to

Caption: Inhibition of FtsZ by benzamides blocks bacterial cell division.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antimicrobial activity of benzamide compounds. Researchers should optimize these protocols based on the specific compounds and microbial strains being tested.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Benzamide compound stock solution (e.g., in DMSO)

  • Microbial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the benzamide compound in the broth medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control (broth with microbial inoculum, no compound) and a negative control (broth only).

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well (except the negative control).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

G Broth Microdilution MIC Assay Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Benzamide Start->Prepare_Dilutions Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)

This protocol assesses the toxicity of the benzamide compounds against a mammalian cell line to determine their therapeutic index.

Materials:

  • Benzamide compound stock solution

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the benzamide compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50).

G MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Add_Compound Add Benzamide Dilutions Seed_Cells->Add_Compound Incubate_24_48h Incubate (24-48 hours) Add_Compound->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

Benzamides represent a promising and versatile chemical scaffold for the development of novel antimicrobial agents. Their broad spectrum of activity, coupled with diverse mechanisms of action, offers multiple avenues for therapeutic intervention against a wide range of pathogens. The protocols and data presented here provide a foundational resource for researchers to further explore and harness the antimicrobial potential of this important class of compounds. Continued research into the structure-activity relationships and mechanisms of action of benzamides will be crucial in designing next-generation antimicrobial drugs to address the urgent global health challenge of antimicrobial resistance.

References

Application Note & Protocol: Quantification of 3-Amino-N-(2-furylmethyl)benzamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-N-(2-furylmethyl)benzamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While specific methods for this exact analyte are not widely published, the following protocol is based on established analytical principles for similar benzamide and amino-containing compounds.

I. Analytical Method Overview

This method utilizes reversed-phase liquid chromatography for the separation of this compound from matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode and utilizes Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or LLE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection LC Chromatographic Separation Injection->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of this compound.

II. Experimental Protocols

A. Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d4). If not available, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma, rat urine)

B. Standard Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into the blank biological matrix to create calibration standards and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.

C. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples.

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • To each tube, add 50 µL of the corresponding sample (blank matrix, spiked standard, or unknown sample).

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the supernatant to HPLC vials for analysis.

D. LC-MS/MS Conditions
Parameter Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
SRM Transitions Hypothetical values, require experimental optimization
AnalyteQ1: m/z 217.1 -> Q3: m/z 120.1 (quantifier), Q3: m/z 91.0 (qualifier)
Internal Standard (d4)Q1: m/z 221.1 -> Q3: m/z 124.1
Collision EnergyTo be optimized for each transition (typically 10-30 eV)

III. Data Presentation and Performance Characteristics

The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values are representative and should be established during method validation.

Parameter Expected Performance
Linearity (r²) > 0.99
Calibration Curve Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Matrix Effect Minimal and compensated by IS
Recovery Consistent and reproducible

IV. Signaling Pathway and Logical Relationships

As the specific biological targets and signaling pathways of this compound are not well-defined in publicly available literature, a diagram illustrating the logical relationship of pharmacokinetic analysis is provided below. This diagram outlines the key processes a compound undergoes in a biological system, which are the subject of quantification studies.

Pharmacokinetic_Processes cluster_system Biological System Absorption Absorption Distribution Distribution to Tissues Effect Pharmacological Effect Distribution->Effect Metabolism Metabolism (e.g., Liver) Excretion Excretion (e.g., Kidney, Bile) Central Central Compartment (Blood/Plasma) Central->Distribution Central->Metabolism Central->Excretion Administration Drug Administration Administration->Central

Caption: Key pharmacokinetic processes influencing drug concentration.

Disclaimer: This application note provides a general framework and a hypothetical protocol. The specific parameters, especially the mass spectrometric conditions, must be optimized in the laboratory for the specific instrumentation and application. Method validation should be performed according to the relevant regulatory guidelines.

3-Amino-N-(2-furylmethyl)benzamide: A Research Chemical Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 3-Amino-N-(2-furylmethyl)benzamide represents a largely unexplored molecule with potential for discovery. Currently, this compound is available from several chemical suppliers for research purposes, indicating its accessibility for novel investigations.[1][2] However, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its specific biological activities, mechanism of action, or its application as a research tool.

This lack of specific data for this compound means that detailed application notes, experimental protocols, and quantitative data summaries are not available at this time. The signaling pathways it may modulate are also yet to be elucidated.

The Broader Context: Benzamides as a Promising Class of Bioactive Molecules

While information on this compound itself is scarce, the broader class of benzamide derivatives has been the subject of extensive research, revealing a wide array of pharmacological activities. These studies can provide a valuable starting point for hypotheses about the potential applications of this particular analogue.

Benzamide derivatives have been investigated for their therapeutic potential in a variety of disease areas:

  • Anticancer Agents: Many benzamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3] Some have been shown to act as inhibitors of specific signaling pathways crucial for cancer progression, such as the Hedgehog signaling pathway.

  • Antimicrobial Agents: Research has demonstrated the efficacy of certain benzamide compounds against various bacterial and fungal strains, suggesting their potential as leads for new antimicrobial drugs.

  • Enzyme Inhibitors: Specific benzamide derivatives have been identified as potent inhibitors of enzymes such as Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer and other diseases.

  • Antiplasmodial Activity: Some benzamides have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.

Potential Research Directions for this compound

Given the diverse biological activities of the benzamide scaffold, this compound could be a valuable tool in various research contexts. A logical first step for researchers interested in this compound would be to perform broad biological screening to identify its potential targets and activities.

A general workflow for such an investigation is outlined below:

G cluster_0 Initial Screening & Characterization cluster_1 In Vitro & In Vivo Validation Compound Acquisition Compound Acquisition Purity & Identity Confirmation Purity & Identity Confirmation Compound Acquisition->Purity & Identity Confirmation Broad Phenotypic Screening Broad Phenotypic Screening Purity & Identity Confirmation->Broad Phenotypic Screening Target Identification Target Identification Broad Phenotypic Screening->Target Identification Dose-Response Studies Dose-Response Studies Target Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Models->ADME/Tox Profiling

A general workflow for investigating a novel compound.

General Protocol for Solubility Testing

Prior to any biological assays, determining the solubility of this compound in various solvents is a critical first step.

Objective: To determine suitable solvents for preparing stock solutions for in vitro and in vivo studies.

Materials:

  • This compound

  • A panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, water, PBS)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for quantitative assessment)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a specific volume of a different solvent to achieve a desired starting concentration (e.g., 10 mM).

  • Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect for any undissolved particulate matter.

  • If particulates are present, the compound is not fully soluble at that concentration. A serial dilution can be performed to find the approximate solubility limit.

  • For a more quantitative assessment, centrifuge the tubes to pellet any undissolved compound. Measure the absorbance of the supernatant at a wavelength where the compound absorbs to determine the concentration of the dissolved compound.

  • It is often recommended to heat the solution (e.g., to 37°C) and use an ultrasonic bath to aid in dissolving the compound.

Storage of Stock Solutions:

Once a suitable solvent is identified and a stock solution is prepared, it should be stored appropriately to maintain its stability. For many organic compounds, storage at -20°C or -80°C in small aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.

Conclusion

This compound is a chemical entity with an open field for research and discovery. While specific applications and protocols are yet to be established, the well-documented and diverse bioactivities of the benzamide class of molecules provide a strong rationale for its investigation. Future studies are needed to unlock the potential of this compound as a valuable research tool.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-N-(2-furylmethyl)benzamide. The synthesis is typically a two-step process: amide coupling of 3-nitrobenzoic acid with furfurylamine, followed by the reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and reliable synthetic route involves two key steps. First, an amide coupling reaction between 3-nitrobenzoic acid and furfurylamine (2-(aminomethyl)furan) to form the intermediate, 3-Nitro-N-(2-furylmethyl)benzamide. The second step is the selective reduction of the nitro group to an amine to yield the final product, this compound.

Q2: Why is 3-nitrobenzoic acid used instead of 3-aminobenzoic acid in the initial coupling step?

A2: Using 3-nitrobenzoic acid is often preferred because the amino group of 3-aminobenzoic acid can interfere with the amide coupling reaction. The free amine can react with the activated carboxylic acid, leading to polymerization or other side products. By starting with the nitro-analogue, the amine functionality is masked and can be revealed in a subsequent selective reduction step.

Q3: What are the critical parameters to control for a high yield?

A3: For the amide coupling step, the choice of coupling reagent, solvent, base, and reaction temperature are crucial. Over-activation of the carboxylic acid or inappropriate reaction conditions can lead to side reactions. For the nitro reduction step, the choice of reducing agent and catalyst is critical to ensure the selective reduction of the nitro group without affecting the furan ring or the amide bond.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product typically involves extraction and recrystallization. After the reaction work-up, the crude product can be dissolved in a suitable solvent and washed to remove inorganic salts and other water-soluble impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for obtaining the pure product.[1] Column chromatography can also be used if recrystallization is not sufficient to remove certain impurities.[1]

Synthetic Workflow Overview

Synthesis_Workflow Overall Synthetic Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Coupling Amide Coupling (e.g., HATU, EDC/HOBt) 3-Nitrobenzoic_Acid->Coupling Furfurylamine Furfurylamine Furfurylamine->Coupling Intermediate 3-Nitro-N-(2-furylmethyl)benzamide Coupling->Intermediate Reduction Nitro Reduction (e.g., H2/Pd-C, SnCl2) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Step 1 - Amide Coupling Reaction

This section addresses common issues encountered during the amide coupling of 3-nitrobenzoic acid and furfurylamine to yield 3-Nitro-N-(2-furylmethyl)benzamide.

Q1.1: My amide coupling reaction has a low yield. What are the possible causes and solutions?

A1.1: Low yields in amide coupling reactions can stem from several factors. Here are the most common issues and how to address them:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is old, hydrated, or used in insufficient amounts, the activation will be incomplete.

    • Solution: Use fresh, high-quality coupling reagents. Ensure anhydrous conditions if the reagent is moisture-sensitive. Consider using a more powerful coupling agent like HATU, which is known for its high efficiency.[2][3]

  • Side Reactions of the Coupling Reagent: Carbodiimides like EDC can form an unreactive N-acylurea byproduct, which reduces the amount of reagent available for the desired reaction.[4]

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the activated acid to form a more stable active ester, minimizing the formation of N-acylurea and can also reduce racemization if chiral centers are present.[4][5]

  • Inappropriate Base: The choice and amount of base are critical. A base that is too strong can cause side reactions, while an insufficient amount will not effectively neutralize the acid formed during the reaction, thus hindering its progress.

    • Solution: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 2-3 equivalents of base are used.[6]

  • Reaction Temperature: While many coupling reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, or gentle heating to proceed at a reasonable rate.

    • Solution: Start the reaction at 0°C, especially during the addition of the coupling reagent, and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation
Coupling ReagentBaseSolventTypical Yield Range (%)Key Advantages & Considerations
HATU DIPEA/TEADMF/ACN85-95High efficiency, fast reaction times, but more expensive.[2][3]
EDC/HOBt DIPEA/TEADCM/DMF70-85Cost-effective, water-soluble urea byproduct is easily removed.[4][7]
DCC/HOBt DIPEA/TEADCM70-85Inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.
PyBOP DIPEADMF/DCM80-90Effective for sterically hindered substrates, but the phosphine oxide byproduct can be difficult to remove.

Q1.2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A1.2: Besides the unreacted starting materials, several byproducts can form:

  • N-acylurea: As mentioned, this is a common byproduct when using carbodiimides without an additive like HOBt. It arises from the rearrangement of the O-acylisourea intermediate.[4]

  • Double Acylation of the Amine: If the reaction conditions are too harsh or the stoichiometry is incorrect, it's possible, though less common with primary amines, for a second molecule of the activated acid to react with the newly formed amide.

  • Guanidinium byproduct: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium species if the carboxylic acid is not present to be activated first.[8]

    • Solution: Ensure the correct order of addition. Typically, the carboxylic acid is pre-activated with the coupling reagent and base before the amine is added.[8]

Experimental Protocol: Amide Coupling using HATU
  • To a solution of 3-nitrobenzoic acid (1.0 eq.) in anhydrous DMF (0.5 M), add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1.1 eq.) to the mixture and stir for 5-10 minutes to allow for the activation of the carboxylic acid.[9]

  • Slowly add furfurylamine (1.05 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude 3-Nitro-N-(2-furylmethyl)benzamide can be purified by recrystallization from ethanol or ethyl acetate/hexane.

Troubleshooting Guide: Step 2 - Nitro Group Reduction

This section addresses common issues encountered during the reduction of 3-Nitro-N-(2-furylmethyl)benzamide to this compound.

Q2.1: My nitro reduction is incomplete or has a low yield. What could be the problem?

A2.1: Incomplete reduction or low yields can be due to several factors, primarily related to the choice of reducing agent and reaction conditions.

  • Catalyst Inactivity (Catalytic Hydrogenation): The Palladium on carbon (Pd/C) catalyst can become deactivated by impurities in the starting material or solvent.

    • Solution: Use a higher catalyst loading or a fresh batch of catalyst. Ensure the starting material is pure and the solvent is of appropriate quality. The reaction is often run under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Insufficient Reducing Agent (Chemical Reduction): For reductions using reagents like tin(II) chloride (SnCl2), an insufficient stoichiometric amount will lead to incomplete conversion.

    • Solution: Use a sufficient excess of the reducing agent. For SnCl2·2H2O, typically 3-5 equivalents are used.[10] The reaction is usually performed in a protic solvent like ethanol at elevated temperatures.[9]

  • Side Reactions: The furan ring is sensitive to strongly acidic conditions and can be susceptible to hydrogenation under harsh catalytic conditions.

    • Solution: For catalytic hydrogenation, use milder conditions (e.g., lower hydrogen pressure, room temperature). For chemical reductions, avoid excessively high temperatures or prolonged reaction times. SnCl2 reduction is often preferred as it is generally chemoselective for the nitro group.[11]

Table 2: Comparison of Nitro Group Reduction Methods
Reduction MethodReagentsSolventTypical Yield Range (%)Key Advantages & Considerations
Catalytic Hydrogenation H2 (1 atm), 10% Pd/CEthanol/Methanol90-99High yielding, clean reaction with water as the only byproduct. Potential for furan ring reduction under harsh conditions.[12]
Tin(II) Chloride Reduction SnCl2·2H2O (3-5 eq.)Ethanol85-95Good chemoselectivity for the nitro group. The workup involves removing tin salts, which can sometimes be tedious.[9][10]
Iron in Acetic Acid Fe powder, Acetic AcidEthanol/Water80-90Inexpensive and effective, but requires acidic conditions and the removal of iron salts.

Q2.2: I am concerned about the stability of the furan ring during the reduction. How can I avoid its reduction?

A2.2: The furan ring can be hydrogenated to a tetrahydrofuran ring, especially under catalytic hydrogenation conditions.

  • Catalytic Hydrogenation:

    • Solution: Use a 10% Pd/C catalyst at atmospheric pressure of hydrogen and room temperature. Carefully monitor the reaction and stop it as soon as the starting material is consumed. Over-hydrogenation is more likely at higher pressures and temperatures.

  • Chemical Reduction:

    • Solution: Methods like SnCl2 reduction are generally safe for the furan ring as they are chemoselective for the nitro group under the typical reaction conditions.[11]

Troubleshooting Logic Diagram

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed Step_Check Which step has low yield? Start->Step_Check Amide_Coupling Amide Coupling Step_Check->Amide_Coupling Step 1 Nitro_Reduction Nitro Reduction Step_Check->Nitro_Reduction Step 2 Coupling_Issue Check for: - Inefficient Activation - Side Reactions (N-acylurea) - Incorrect Base/Stoichiometry Amide_Coupling->Coupling_Issue Reduction_Issue Check for: - Catalyst Deactivation - Insufficient Reducing Agent - Furan Ring Reduction Nitro_Reduction->Reduction_Issue Activation_Solution Use fresh/stronger coupling reagent (e.g., HATU). Ensure anhydrous conditions. Coupling_Issue->Activation_Solution Activation Problem Side_Reaction_Solution Add HOBt or OxymaPure with carbodiimides. Coupling_Issue->Side_Reaction_Solution Side Reaction Problem Base_Solution Use 2-3 eq. of DIPEA/TEA. Check order of addition. Coupling_Issue->Base_Solution Base Problem Catalyst_Solution Use fresh catalyst or higher loading. Purify intermediate. Reduction_Issue->Catalyst_Solution Catalyst Problem Reagent_Solution Use sufficient excess of reducing agent (e.g., SnCl2). Reduction_Issue->Reagent_Solution Reagent Problem Furan_Solution Use milder conditions for H2/Pd-C or switch to SnCl2 reduction. Reduction_Issue->Furan_Solution Selectivity Problem

Caption: A decision-making diagram for troubleshooting low yield issues.

Experimental Protocol: Nitro Reduction using Tin(II) Chloride
  • Dissolve 3-Nitro-N-(2-furylmethyl)benzamide (1.0 eq.) in ethanol (0.2 M).

  • Add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq.) to the solution.

  • Heat the mixture to reflux (around 78°C) and stir for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic solids.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system like ethanol/water.

References

Technical Support Center: Crystallization of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Amino-N-(2-furylmethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: Understanding the physicochemical properties is crucial for developing a successful crystallization protocol. Key properties include:

  • Molecular Formula: C₁₂H₁₂N₂O₂[1]

  • Molecular Weight: 216.24 g/mol [1]

  • Structure: The molecule contains a benzamide core with a primary amine group and an N-substituted furfuryl group. The presence of both hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O, furan oxygen, and the nitrogen of the amine) suggests that hydrogen bonding will play a significant role in the crystal packing.[2][3]

  • Polarity: The molecule has both polar (amine, amide) and non-polar (aromatic rings) regions, suggesting it will be soluble in a range of solvents with varying polarities.

  • Polymorphism: Benzamide and its derivatives are known to exhibit polymorphism, meaning the compound can exist in different crystal forms with different physical properties.[4][5][6][7] This is an important consideration during crystallization, as different conditions may yield different polymorphs.

Q2: I am observing oiling out instead of crystal formation. What are the likely causes and how can I resolve this?

A2: Oiling out occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent system. For an aromatic amide like this compound, strong intermolecular interactions can also lead to the formation of amorphous aggregates before ordered crystals can nucleate.

Troubleshooting Steps:

  • Reduce the rate of cooling: Slow cooling allows the molecules more time to orient themselves into a crystal lattice. Try insulating the crystallization vessel or using a programmable cooling bath.

  • Use a more dilute solution: Oiling out can be caused by a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and then allow it to cool slowly.

  • Change the solvent system: A different solvent or a mixture of solvents can alter the solubility curve and promote crystallization over oiling out. Try a solvent in which the compound is less soluble at higher temperatures.

  • Seeding: Introduce a seed crystal of the desired polymorph to the supersaturated solution to encourage nucleation.

Q3: My crystallization yields are consistently low. What factors could be contributing to this and how can I improve them?

A3: Low yields in crystallization can be attributed to several factors:

  • High solubility in the mother liquor: If the compound is still significantly soluble in the solvent at the final crystallization temperature, a substantial amount will remain in solution. To address this, you can try:

    • Using a solvent in which the compound has lower solubility at cold temperatures.

    • Cooling the crystallization mixture to a lower temperature (if stability allows).

    • Partially evaporating the solvent to increase the concentration of the compound.

  • Premature crystallization: If crystals form too quickly during the hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated and that you use a slight excess of solvent to keep the compound dissolved.

  • Incomplete precipitation: Ensure sufficient time is allowed for the crystallization process to complete before filtering.

Q4: I am getting very fine needles or a powder instead of well-defined single crystals. How can I obtain larger crystals suitable for X-ray diffraction?

A4: The formation of fine particles is often due to rapid nucleation and crystal growth. To obtain larger crystals:

  • Decrease the supersaturation level: This can be achieved by slowing down the cooling rate or by using a more dilute solution.

  • Use a solvent system that promotes slower growth: A solvent in which the compound has moderate solubility is often ideal.

  • Employ vapor diffusion: Dissolve the compound in a small amount of a good solvent and place this in a sealed container with a larger volume of a poor solvent (the anti-solvent). The slow diffusion of the anti-solvent into the good solvent will gradually decrease the solubility and promote the growth of larger crystals.

  • Minimize mechanical shock and vibrations: Disturbances can induce rapid nucleation. Place your crystallization experiment in a quiet, undisturbed location.

Troubleshooting Guide

This guide provides a structured approach to common crystallization problems encountered with this compound.

Problem Possible Causes Suggested Solutions
No Crystals Form - Solution is not sufficiently supersaturated. - Nucleation is inhibited.- Evaporate some of the solvent to increase concentration. - Cool the solution to a lower temperature. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal. - Try a different solvent or solvent mixture.
Oiling Out - Solution is too concentrated. - Cooling is too rapid. - Inappropriate solvent choice.- Add more solvent and reheat to dissolve, then cool slowly. - Use a solvent with a lower boiling point. - Try a mixed solvent system, adding the anti-solvent slowly.
Rapid Precipitation (Amorphous Solid) - High degree of supersaturation. - Presence of impurities that act as nucleation sites.- Decrease the concentration of the solution. - Slow down the cooling rate. - Purify the starting material further before crystallization.
Poor Crystal Quality (e.g., small needles, polycrystalline material) - Nucleation rate is too high. - Crystal growth is too fast.- Reduce the rate of supersaturation (slower cooling, solvent diffusion). - Use a solvent that provides moderate solubility. - Minimize vibrations and disturbances.
Inconsistent Crystal Form (Polymorphism) - Different crystallization conditions (solvent, temperature, cooling rate) favor different polymorphs.[4][5][6] - Presence of impurities stabilizing a metastable form.- Carefully control and document all crystallization parameters. - Use seeding with the desired polymorph to ensure consistency. - Analyze the solid form obtained under different conditions using techniques like PXRD or DSC.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents

Disclaimer: The following data is illustrative and intended to guide solvent selection. Experimental verification is highly recommended.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Notes
Water10.2< 1~5Low solubility, but could be used as an anti-solvent.
Methanol5.1~20> 200Good solvent for initial dissolution.
Ethanol4.3~15> 150Similar to methanol, good for recrystallization.
Acetone5.1~50> 300High solubility; may require an anti-solvent for good recovery.
Ethyl Acetate4.4~10~100Good candidate for single-solvent recrystallization.
Toluene2.4< 5~50Potential for slow cooling crystallization.
Dichloromethane3.1~30N/A (Boiling Point 40°C)Good solvent for initial dissolution, but volatility may be an issue.
Heptane0.1< 0.1< 1Good anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

  • Dissolution: In a 50 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add 15 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For improved yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol (as described in Protocol 1).

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a cold ethanol/water mixture for washing.

Mandatory Visualizations

G cluster_start Initial Observation cluster_outcomes Possible Outcomes cluster_troubleshooting Troubleshooting Steps start Crystallization Experiment outcome1 No Crystals Form start->outcome1 No Precipitation outcome2 Oiling Out start->outcome2 Liquid Droplets outcome3 Good Crystals Form start->outcome3 Solid Precipitation outcome4 Poor Quality Crystals start->outcome4 Fine Powder/Needles ts1 Increase Concentration / Cool Further outcome1->ts1 ts3 Dilute / Slow Cooling / Change Solvent outcome2->ts3 ts4 Proceed to Isolation outcome3->ts4 ts5 Reduce Supersaturation / Slower Growth outcome4->ts5 ts2 Add Seed Crystal / Scratch Flask ts1->ts2

Caption: Troubleshooting workflow for crystallization outcomes.

G cluster_protocol Crystallization Protocol Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if impurities present) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Further Cooling (Ice Bath) cool->ice_bath isolate 5. Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Step-by-step experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-N-(2-furylmethyl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential side reactions and offering solutions.

Observation Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If using a conventional heating method, consider extending the reaction time or slightly increasing the temperature. - For microwave-assisted synthesis, ensure the correct power and time settings are used.
2. Deactivated Coupling Reagent: The coupling reagent (e.g., EDC, HATU) may have degraded due to moisture.- Use fresh, anhydrous coupling reagents. - Store coupling reagents in a desiccator.
3. Furan Ring Opening: Acidic conditions, which can be generated from the hydrochloride salt of EDC or as a byproduct of some coupling reactions, can lead to the opening of the furan ring, especially at elevated temperatures.[1]- Use a non-acidic coupling method if possible. - If using EDC-HCl, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the acid. - Keep reaction temperatures as low as feasible while ensuring the reaction proceeds.
Presence of Multiple Spots on TLC/Impure Product 1. Self-Condensation of 3-Aminobenzoic Acid: The amino group of one molecule of 3-aminobenzoic acid can react with the activated carboxyl group of another, leading to dimer or oligomer formation.[2]- Use a slow addition of the activated 3-aminobenzoic acid to the solution of furfurylamine. - Employ a higher concentration of furfurylamine relative to 3-aminobenzoic acid.
2. Furan Ring Degradation Products: As mentioned above, furan ring opening can lead to various byproducts.[1]- Implement the solutions suggested for furan ring opening. - Purification by column chromatography may be necessary to separate the desired product from these impurities.
3. Guanidinylation of Furfurylamine: If using a uronium/aminium-based coupling reagent like HATU or HBTU, the reagent can react with the amine (furfurylamine) to form a guanidinium byproduct.- Pre-activate the 3-aminobenzoic acid with the coupling reagent before adding furfurylamine to the reaction mixture.
4. N-Acylurea Formation: With carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[3]- The addition of HOBt or Oxyma Pure can suppress this side reaction by forming an active ester that is more reactive towards the amine.
Product is a Dark Oil or Tarry Substance 1. Polymerization of Furfurylamine: Furfurylamine can polymerize under acidic conditions.[4]- Ensure the reaction is run under neutral or slightly basic conditions by using a suitable base. - Avoid strong acids and high temperatures for prolonged periods.
2. Extensive Furan Ring Decomposition: Severe reaction conditions can lead to significant degradation of the furan moiety.- Re-evaluate the reaction conditions, particularly temperature and the choice of acid or coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent issues leading to low yields are incomplete reactions and the degradation of starting materials or the product. Specifically, the furan ring of furfurylamine is susceptible to opening under acidic conditions, which can be generated during the amide coupling step.[1] Ensuring anhydrous conditions, using fresh reagents, and carefully controlling the reaction pH and temperature are crucial.

Q2: How can I minimize the self-condensation of 3-aminobenzoic acid?

A2: To reduce the formation of dimers or oligomers from 3-aminobenzoic acid, you can employ a strategy of slow addition. Activate the carboxylic acid of 3-aminobenzoic acid with your chosen coupling reagent in a separate vessel, and then add this activated solution dropwise to a solution containing furfurylamine. This maintains a low concentration of the activated acid, favoring the reaction with the more abundant furfurylamine.

Q3: Is it necessary to protect the amino group of 3-aminobenzoic acid?

A3: While not always strictly necessary for the amide coupling itself, protecting the amino group (e.g., as a Boc or Cbz derivative) can prevent side reactions such as self-condensation.[2] However, this adds extra steps for protection and deprotection to your synthesis. The choice depends on the specific coupling method and the desired purity of the final product.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC, or tetramethylurea from HATU), self-condensation products of 3-aminobenzoic acid, and degradation products from the furan ring.[2] Purification is typically achieved through column chromatography on silica gel.

Q5: Can I use acyl chloride of 3-aminobenzoic acid for this synthesis?

A5: Yes, converting 3-aminobenzoic acid to its acyl chloride is a viable method for activation. However, the free amino group can complicate the formation of the acyl chloride and may require protection. The resulting acyl chloride is also highly reactive and may lead to polymerization if not handled carefully.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using EDC/HOBt

This protocol is adapted from a general method for the microwave-assisted synthesis of furan-containing amides.[5]

Reagents and Materials:

  • 3-Aminobenzoic acid

  • Furfurylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the mixture.

  • Finally, add furfurylamine (1.1 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 10-30 minutes). Reaction conditions should be optimized.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition A Condition B
Solvent DCMDMF
Temperature 80 °C100 °C
Time 20 min15 min
Typical Yield 75-85%80-90%
Protocol 2: Conventional Synthesis using HATU

Reagents and Materials:

  • 3-Aminobenzoic acid

  • Furfurylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add furfurylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until TLC indicates the consumption of starting materials.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Parameter Condition A Condition B
Pre-activation Time 15 min30 min
Reaction Time 4 hours2 hours
Typical Yield 80-90%85-95%

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_process Reaction & Workup A 3-Aminobenzoic Acid E Amide Coupling Reaction A->E B Furfurylamine B->E C Coupling Reagent (e.g., EDC/HATU) C->E D Base (e.g., DIPEA) D->E F Aqueous Workup E->F Quench & Extract G Purification (Column Chromatography) F->G Crude Product H This compound G->H Pure Product

Caption: General experimental workflow for the synthesis of this compound.

side_reactions R1 3-Aminobenzoic Acid P Desired Product: This compound R1->P S1 Self-Condensation (Dimer/Oligomer) R1->S1 Self-reaction R2 Furfurylamine R2->P S2 Furan Ring Opening R2->S2 Acid-catalyzed P->S2 Degradation S3 Coupling Reagent Byproducts

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-N-(2-furylmethyl)benzamide. The information provided is based on established chemical principles of relevant functional groups, as specific degradation studies on this molecule are not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow or brown color upon storage. What could be the cause?

A1: Discoloration of solutions containing aromatic amines is often indicative of oxidative degradation. The primary amino group on the benzamide ring is susceptible to oxidation, which can lead to the formation of colored by-products such as nitroso and nitro compounds, as well as products from oxidative coupling and dimerization reactions.[1] It is recommended to store solutions protected from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).

Q2: I am observing a loss of the parent compound peak and the appearance of a new, more polar peak in my HPLC analysis after leaving the sample in an acidic mobile phase. What is happening?

A2: The benzamide functional group is susceptible to acid-catalyzed hydrolysis.[2][3] In an acidic aqueous environment, the amide bond can be cleaved, resulting in the formation of 3-aminobenzoic acid and (2-furyl)methanamine. 3-Aminobenzoic acid is more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.

Q3: I have noticed multiple new peaks in my chromatogram after exposing my sample to light. What are the likely photodegradation products?

A3: Both the aromatic amine and the furan ring are susceptible to photodegradation. The furan ring can undergo photo-oxidation and ring-opening reactions, leading to the formation of various dicarbonyl species.[4][5] The aromatic amine can also undergo photo-oxidation. It is crucial to protect samples containing this compound from light to prevent the formation of these photodegradants.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Storage: Store the solid compound and its solutions at low temperatures (e.g., 4°C or -20°C), protected from light and moisture.[6]

  • Solvents: Use freshly prepared, high-purity solvents. If preparing aqueous solutions, consider using buffers to maintain a stable pH.

  • Atmosphere: For long-term storage of solutions, purge the vial with an inert gas to minimize oxidative degradation.[1]

  • Experimental Conditions: Avoid prolonged exposure to harsh acidic or basic conditions, high temperatures, and strong light sources.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Early eluting peak, more polar than parent compound.Hydrolysis: Formation of 3-aminobenzoic acid.1. Confirm the identity of the peak by co-injection with a 3-aminobenzoic acid standard. 2. Analyze a freshly prepared sample to see if the peak is present. 3. If using an acidic mobile phase, consider neutralizing the sample before injection.
Multiple new peaks, some less and some more polar.Oxidation: Formation of various oxidative degradation products.1. Prepare and analyze the sample under an inert atmosphere. 2. Add an antioxidant (e.g., ascorbic acid) to the sample to see if the formation of new peaks is suppressed. 3. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks, which can help in proposing their structures.
Appearance of new peaks after exposure to lab light.Photodegradation: Formation of furan ring-opened products or other photoproducts.1. Protect the sample from light at all times using amber vials or by wrapping the container in aluminum foil. 2. Compare the chromatogram of a light-exposed sample to one that has been kept in the dark.
Issue 2: Poor Mass Balance in Stability Studies
Symptom Possible Cause Troubleshooting Steps
The decrease in the parent peak area is not compensated by the increase in the area of known degradant peaks.Formation of non-UV active degradants: Some degradation pathways may lead to products with poor or no chromophore.1. Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. 2. Check for the formation of volatile degradants that might be lost during sample preparation.
Formation of polymeric material: Oxidative degradation of aromatic amines can lead to polymerization.[7]1. Inspect the sample for any visible precipitate. 2. Use a size-exclusion chromatography (SEC) column to check for the presence of high molecular weight species.
Adsorption of compound or degradants: The parent compound or its degradation products may adsorb to the container surface.1. Use silanized glass vials or polypropylene containers. 2. Rinse the original container with a strong solvent and analyze the rinse solution.

Summary of Potential Degradation Pathways and Products

The following table summarizes the expected degradation products of this compound under various stress conditions.

Stress Condition Potential Degradation Pathway Major Degradation Products
Acidic Hydrolysis Cleavage of the amide bond.3-Aminobenzoic acid, (2-Furyl)methanamine
Basic Hydrolysis Cleavage of the amide bond.3-Aminobenzoate, (2-Furyl)methanamine
Oxidation (e.g., H₂O₂) Oxidation of the aromatic amine and/or furan ring.3-Nitroso-N-(2-furylmethyl)benzamide, 3-Nitro-N-(2-furylmethyl)benzamide, Azo-dimers, Furan ring-opened products (dicarbonyls).[1][8]
Photolysis (UV/Vis light) Photo-oxidation and rearrangement of the furan ring and aromatic amine.Furan ring-opened products, various photoproducts.[4]
Thermal Degradation Generally accelerates other degradation pathways like hydrolysis and oxidation.A mixture of hydrolytic and oxidative degradants.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[9][10][11][12]

Acid and Base-Catalyzed Hydrolysis
  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot (for the acid-stressed sample, add an equivalent amount of NaOH; for the base-stressed sample, add an equivalent amount of HCl).

    • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • Troubleshooting:

    • If degradation is too rapid, perform the study at a lower temperature.

    • If no degradation is observed, use a higher concentration of acid/base or a higher temperature.

Oxidative Degradation
  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • At specified time points, withdraw an aliquot and analyze by HPLC.

  • Troubleshooting:

    • If the reaction is too fast, use a lower concentration of H₂O₂.

    • If no degradation occurs, gently heat the solution (e.g., up to 40°C).

Photolytic Degradation
  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Place the solution in a photostability chamber and expose it to a light source with a controlled output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).

    • As a control, place a similar sample protected from light (e.g., wrapped in aluminum foil) in the same chamber.

    • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

  • Troubleshooting:

    • If the compound is highly photosensitive, reduce the exposure time.

    • Ensure the control sample is adequately protected from light to differentiate between photolytic and thermal degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound based on the reactivity of its functional groups.

Hydrolysis_Degradation parent This compound acid 3-Aminobenzoic Acid parent->acid  H+ or OH- / H2O   amine (2-Furyl)methanamine parent->amine  H+ or OH- / H2O  

Caption: Proposed hydrolytic degradation pathway.

Oxidation_Degradation cluster_amine_ox Amine Oxidation cluster_furan_ox Furan Oxidation parent This compound nitroso 3-Nitroso derivative parent->nitroso [O] dimer Azo-dimer parent->dimer [O], Coupling nitro 3-Nitro derivative nitroso->nitro [O] parent2 This compound ring_opened Ring-opened dicarbonyls parent2->ring_opened [O]

Caption: Proposed oxidative degradation pathways.

References

Technical Support Center: Optimizing Cell Permeability of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cell permeability optimization of benzamide analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles when assessing the cell permeability of novel benzamide analogs?

A1: Researchers often face initial challenges such as low aqueous solubility, which can lead to inaccurate results in permeability assays.[1][2] Another common issue is low passive permeability due to the physicochemical properties of the benzamide scaffold, such as a high number of hydrogen bond donors (HBDs).[3][4][5] Additionally, many benzamide derivatives are substrates for efflux transporters like P-glycoprotein (P-gp), resulting in high efflux ratios and poor intracellular accumulation.[6][7]

Q2: Which in vitro models are most appropriate for evaluating the permeability of benzamide analogs?

A2: A tiered approach is typically recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay ideal for initial screening of passive permeability.[8][9][10][11] For more detailed analysis, cell-based assays like the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell line assays are used. Caco-2 cells are valuable for predicting human intestinal absorption and identifying P-gp substrates, while MDCK cells, particularly those transfected with specific transporters like MDR1, are useful for studying efflux liability.[1][6][7][12][13][14]

Q3: How can I improve the cell permeability of my benzamide analog?

A3: Several strategies can be employed to enhance permeability. One effective method is to reduce the number of solvent-exposed hydrogen bond donors.[3][4][5] This can be achieved through structural modifications like N-methylation or by introducing steric shielding.[3] A bioisosteric replacement of the amide bond with an ester or a thioamide has also been shown to improve permeability by removing a hydrogen bond donor.[3][4][15] Optimizing lipophilicity (LogP/LogD) is another critical factor; however, an excessively high lipophilicity can sometimes decrease permeability due to increased membrane retention.[3][7]

Q4: What is an acceptable efflux ratio, and how can it be reduced?

A4: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 in a bidirectional Caco-2 or MDCK-MDR1 assay generally indicates that the compound is a substrate of an efflux transporter.[16] To reduce a high efflux ratio, medicinal chemists can attempt to design analogs that are not recognized by the primary efflux transporters. This might involve altering the compound's structure to remove or mask the moieties that interact with the transporter.

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay
Symptom Possible Cause Suggested Solution
Consistently low Peff values (< 1.0 x 10⁻⁶ cm/s)High number of hydrogen bond donors (HBDs) in the molecule.Consider medicinal chemistry strategies to reduce HBDs, such as amide-to-ester or amide-to-thioamide substitutions.[3][15]
High polar surface area (PSA).Modify the structure to reduce the PSA.
Suboptimal lipophilicity (LogP/LogD).Synthesize and test analogs with a range of lipophilicities to find the optimal balance. An inverse relationship between permeability and lipophilicity can be observed at very high ALogP values (>4).[3][7]
Poor correlation with cell-based assays.PAMPA only measures passive diffusion and does not account for active transport or efflux.[11]Use PAMPA for initial rank-ordering based on passive permeability, but always confirm findings with cell-based assays like Caco-2 or MDCK.
Issue 2: Low Apparent Permeability (Papp) in Caco-2/MDCK Assays
Symptom Possible Cause Suggested Solution
Low Papp (A-B) value.Poor passive permeability.Refer to the troubleshooting guide for the PAMPA assay to improve physicochemical properties.
Compound is a substrate for active efflux.Conduct a bidirectional assay to determine the efflux ratio. If the ratio is high, consider co-dosing with a known efflux inhibitor (e.g., verapamil for P-gp) to confirm.[16]
Low compound recovery (<70%).Non-specific binding to the assay plate or cell monolayer.Add a low concentration of Bovine Serum Albumin (BSA), typically 0.25% to 4%, to the basolateral (receiver) compartment to improve recovery.[17][18]
Poor aqueous solubility of the test compound.Ensure the compound is fully dissolved in the assay buffer. The use of a co-solvent may be necessary, but its concentration should be kept low to avoid affecting cell monolayer integrity.
Compromised cell monolayer integrity.Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER values suggests damage to the monolayer. Also, check the permeability of a paracellular marker like Lucifer Yellow.[16]
Issue 3: High Efflux Ratio in Bidirectional Assays
Symptom Possible Cause Suggested Solution
Efflux Ratio > 2.The compound is a substrate for an apically located efflux transporter (e.g., P-gp, BCRP).[16]Confirm substrate liability by running the assay in the presence of specific transporter inhibitors. A significant reduction in the efflux ratio in the presence of an inhibitor confirms its role.
The pH of the assay buffers can influence the ionization state of the compound, affecting its interaction with transporters.[19]Maintain consistent and physiologically relevant pH in the apical (pH 6.5) and basolateral (pH 7.4) compartments.[18]
Inconsistent efflux ratios across experiments.Variability in the expression level of efflux transporters in the cell line.Ensure consistent cell passage numbers and culture conditions, as transporter expression can vary.[18]

Data Summary Tables

Table 1: Physicochemical Properties and Permeability of Amide vs. Ester Analogs

Compound IDModificationALogPPAMPA Peff (x 10⁻⁶ cm/s)
Amide 1 tert-Leu amide3.54.3
Ester 1 tert-Leu ester4.18.6[4]
Amide 2 Amide Linker>4Less permeable than ester counterpart[3]
Ester 2 Ester Linker>4More permeable than amide counterpart[3]

Table 2: Caco-2 Permeability Data for Selected Benzamide Derivatives

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio% Recovery
Benzamide A 0.52.55.085
Benzamide B 1.21.51.2592
Benzamide C <0.1Not DeterminedNot Determined55

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the donor wells.

    • The acceptor wells are filled with a fresh buffer solution, sometimes containing a surfactant to improve the solubility of the permeated compound.

    • The donor and acceptor plates are incubated together for a specified period (e.g., 4-16 hours).

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.

    • The effective permeability (Peff) is calculated using the following equation: Peff = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively.

2. Caco-2 Bidirectional Permeability Assay

  • Objective: To determine the intestinal permeability and potential for active efflux of a compound.

  • Methodology:

    • Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[16]

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[16]

    • For apical to basolateral (A-B) permeability, the test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.

    • For basolateral to apical (B-A) permeability, the test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[16]

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[16]

Visualizations

Experimental_Workflow_PAMPA cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Filter Plate with Lipid prep_lipid->coat_plate prep_compound Prepare Compound Solution add_donor Add Compound to Donor Wells prep_compound->add_donor coat_plate->add_donor add_acceptor Add Buffer to Acceptor Wells add_donor->add_acceptor incubate Incubate Donor and Acceptor Plates add_acceptor->incubate measure_conc Measure Compound Concentration (LC-MS/MS) incubate->measure_conc calculate_peff Calculate Peff measure_conc->calculate_peff

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental_Workflow_Caco2 cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days to form monolayer seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity add_compound_A Add Compound to Apical (A) Side check_integrity->add_compound_A add_compound_B Add Compound to Basolateral (B) Side check_integrity->add_compound_B sample_B Sample from Basolateral (B) Side add_compound_A->sample_B quantify Quantify Compound Concentration (LC-MS/MS) sample_B->quantify sample_A Sample from Apical (A) Side add_compound_B->sample_A sample_A->quantify calc_papp_AB Calculate Papp (A-B) quantify->calc_papp_AB calc_papp_BA Calculate Papp (B-A) quantify->calc_papp_BA calc_efflux Calculate Efflux Ratio calc_papp_AB->calc_efflux calc_papp_BA->calc_efflux

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Troubleshooting_Logic start Low Permeability Observed check_pampa Run PAMPA Assay start->check_pampa pampa_low Low Peff in PAMPA? check_pampa->pampa_low modify_physchem Modify Physicochemical Properties (e.g., reduce HBDs, optimize LogP) pampa_low->modify_physchem Yes check_caco2 Run Caco-2/MDCK Assay pampa_low->check_caco2 No modify_physchem->check_pampa caco2_low_recovery Low Recovery? check_caco2->caco2_low_recovery add_bsa Add BSA to Basolateral Side caco2_low_recovery->add_bsa Yes high_efflux High Efflux Ratio? caco2_low_recovery->high_efflux No add_bsa->check_caco2 use_inhibitors Co-dose with Efflux Inhibitors high_efflux->use_inhibitors Yes permeability_optimized Permeability Optimized high_efflux->permeability_optimized No redesign Redesign Compound to Avoid Efflux use_inhibitors->redesign

Caption: Troubleshooting logic for low cell permeability of benzamide analogs.

References

Technical Support Center: Benzamide Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzamide derivatives in cell culture.

Frequently Asked Questions (FAQs)

Q1: My benzamide derivative is showing higher toxicity than expected. What are the common reasons?

A1: Several factors could contribute to higher-than-expected toxicity:

  • Compound Stability: Some benzamide derivatives, particularly N-benzoyloxybenzamides, can be chemically unstable and may degrade into more toxic byproducts.

  • Solubility Issues: Poor solubility can lead to the formation of precipitates that are unevenly distributed in the cell culture, causing localized high concentrations and acute toxicity. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in the culture medium.

  • Off-Target Effects: At higher concentrations, benzamide derivatives may exhibit off-target effects, leading to unexpected toxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic compounds. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line.

Q2: I am observing significant cell death, but I'm unsure if it's apoptosis or necrosis. How can I differentiate between the two?

A2: You can distinguish between apoptosis and necrosis using the Annexin V/PI staining assay followed by flow cytometry.

  • Apoptosis: In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these cells. Therefore, cells that are Annexin V positive and Propidium Iodide (PI) negative are undergoing early apoptosis.[1][2][3]

  • Late Apoptosis/Secondary Necrosis: In later stages of apoptosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. These cells will be positive for both Annexin V and PI.[1]

  • Necrosis: Necrotic cells have a ruptured membrane from the beginning, allowing PI to enter. These cells are typically Annexin V positive (due to access to the entire plasma membrane) and PI positive. However, some necrotic cells might be Annexin V negative and PI positive if they haven't exposed PS.[1][3]

Q3: My benzamide derivative appears to be precipitating in the cell culture medium. How can I improve its solubility?

A3: Improving the solubility of your compound is critical for obtaining reproducible results. Here are some tips:

  • Optimize DMSO Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your culture medium, ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid solvent-induced toxicity.

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is crucial to make the serial dilutions in DMSO before adding them to the medium.

  • Pre-warm the Medium: Gently warming the cell culture medium before adding the DMSO stock can sometimes help in keeping the compound in solution.

  • Salt Forms: For some benzamide derivatives, creating a salt form (e.g., hydrochloride salt) can significantly improve aqueous solubility.

Q4: What are the known mechanisms of toxicity for benzamide derivatives?

A4: Benzamide derivatives can induce cell toxicity through several mechanisms:

  • Induction of Apoptosis: Many benzamide derivatives trigger the intrinsic mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, and cleavage of PARP.[4] Some derivatives also cause the downregulation of anti-apoptotic proteins like Bcl-2.[4]

  • Cell Cycle Arrest: Certain benzamide derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cell proliferation.[5]

  • Enzyme Inhibition: Some benzamides are known inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP can lead to an accumulation of DNA damage and subsequent cell death.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue: High background absorbance in control wells.

  • Possible Cause:

    • Contamination of the culture medium with bacteria or yeast.

    • The benzamide derivative itself is colored and absorbs light at the same wavelength as the formazan product.

    • Interaction of the compound with the MTT reagent.

  • Troubleshooting Steps:

    • Visually inspect the culture plates for any signs of contamination before adding the MTT reagent.

    • Run a control plate with the compound in the medium but without cells to check for any intrinsic absorbance of the compound.

    • If the compound interacts with the MTT reagent, consider using an alternative viability assay such as the XTT or WST-1 assay.

Issue: Low absorbance readings and weak signal.

  • Possible Cause:

    • Insufficient number of viable cells.

    • Incomplete solubilization of formazan crystals.

    • MTT reagent has degraded.

  • Troubleshooting Steps:

    • Ensure you are seeding a sufficient number of cells and that they are in the logarithmic growth phase.

    • After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking the plate.

    • Always prepare fresh MTT reagent or store it protected from light and at the recommended temperature.[6]

Apoptosis Assays (Annexin V/PI Staining)

Issue: High percentage of double-positive (Annexin V+/PI+) cells, even at low compound concentrations.

  • Possible Cause:

    • The compound is highly necrotic at the tested concentrations.

    • The cells were handled too harshly during the staining procedure, leading to membrane damage.

    • The incubation time with the compound was too long, leading to secondary necrosis.

  • Troubleshooting Steps:

    • Perform a time-course experiment to identify an earlier time point where early apoptotic cells (Annexin V+/PI-) can be detected.

    • Handle the cells gently during harvesting and washing steps to avoid mechanical damage.

    • Include a positive control for necrosis (e.g., heat-shocked cells) to help set the gates on the flow cytometer correctly.

Issue: Inconsistent results between replicates.

  • Possible Cause:

    • Uneven cell seeding in the culture plates.

    • Inaccurate pipetting of the compound or staining reagents.

    • Cell clumping.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension is achieved before seeding and staining.

    • Use calibrated pipettes and be meticulous with all pipetting steps.

    • Thoroughly mix the cell suspension before taking samples for analysis.

Western Blotting for Apoptosis Markers

Issue: Weak or no signal for cleaved caspase-9 or cleaved PARP.

  • Possible Cause:

    • The time point of cell harvesting is not optimal for detecting cleavage.

    • The primary antibody is not specific or has low affinity.

    • Insufficient protein was loaded onto the gel.

  • Troubleshooting Steps:

    • Perform a time-course experiment to determine the peak time for caspase and PARP cleavage after treatment.

    • Use an antibody that has been validated for Western blotting and for the specific species you are working with. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the antibody and the protocol.

    • Ensure you load a sufficient amount of protein (typically 20-30 µg of total cell lysate).

Issue: High background on the Western blot membrane.

  • Possible Cause:

    • Inadequate blocking of the membrane.

    • The primary or secondary antibody concentration is too high.

    • Insufficient washing of the membrane.

  • Troubleshooting Steps:

    • Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).

    • Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.

    • Increase the number and duration of the washing steps after antibody incubations.

Data Presentation

Table 1: Cytotoxicity (IC50) of Selected Benzamide Derivatives in Various Cancer Cell Lines.

Benzamide DerivativeCell LineCancer TypeIC50 (µM)Reference
Benzamide Riboside SiHaCervical Cancer~50[4]
Hep2Laryngeal Cancer~50[4]
Ca SkiCervical Cancer~50[4]
Declopramide 70Z/3Mouse Pre-B Cell Leukemia>250[5]
HL60Human Promyelocytic Leukemia>250[5]
Fluorinated Benzamide 8d --63 ± 16[7]
Compound 1 HCT116Colon Carcinoma22.4[8]
HTB-26Breast Cancer10-50[8]
PC-3Pancreatic Cancer10-50[8]
HepG2Hepatocellular Carcinoma10-50[8]
Compound 2 HCT116Colon Carcinoma0.34[8]
HTB-26Breast Cancer10-50[8]
PC-3Pancreatic Cancer10-50[8]
HepG2Hepatocellular Carcinoma10-50[8]
Benzo[a]phenazine derivative 5d-2 HeLaCervical Cancer1.04-2.27[9]
A549Lung Adenocarcinoma1.04-2.27[9]
MCF-7Breast Cancer1.04-2.27[9]
HL-60Acute Promyelocytic Leukemia1.04-2.27[9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivative (and a vehicle control, e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection using Annexin V/PI Staining

Methodology:

  • Cell Treatment: Treat cells with the benzamide derivative at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Western Blotting for Apoptosis-Related Proteins (Bcl-2, Cleaved Caspase-9, Cleaved PARP)

Methodology:

  • Cell Lysis: After treatment with the benzamide derivative, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least one hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-9, or anti-cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for one hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G Benzamide Benzamide Derivative Mitochondria Mitochondria Benzamide->Mitochondria induces stress Bcl2 Bcl-2 (Anti-apoptotic) Benzamide->Bcl2 inhibits CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Cleaved Caspase-9 (active) Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 (active) ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis Bcl2->Mitochondria inhibits

Caption: Intrinsic apoptosis pathway induced by benzamide derivatives.

G Start Start: Cells in Culture Treat Treat with Benzamide Derivative Start->Treat Incubate Incubate (e.g., 24h, 48h, 72h) Treat->Incubate Harvest Harvest Cells (Adherent + Floating) Incubate->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain IncubateDark Incubate 15 min (Room Temp, Dark) Stain->IncubateDark Analyze Analyze by Flow Cytometry IncubateDark->Analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

G Problem Inconsistent Results in Viability Assay? CheckSolubility Is the compound precipitating? Problem->CheckSolubility Start Here SolubilitySolutions Improve Solubility: - Optimize DMSO % - Pre-warm media - Use salt form CheckSolubility->SolubilitySolutions Yes CheckCells Are cell seeding densities consistent? CheckSolubility->CheckCells No Rerun Rerun Experiment SolubilitySolutions->Rerun CellSolutions Ensure uniform cell seeding CheckCells->CellSolutions Yes CheckPipetting Is pipetting accurate? CheckCells->CheckPipetting No CellSolutions->Rerun PipettingSolutions Calibrate pipettes and use consistent technique CheckPipetting->PipettingSolutions Yes CheckPipetting->Rerun No PipettingSolutions->Rerun

Caption: Troubleshooting logic for inconsistent viability assay results.

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Benchmarking 3-Amino-N-(2-furylmethyl)benzamide Against Clinically Advanced Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] This guide provides a comparative analysis of 3-Amino-N-(2-furylmethyl)benzamide, a representative of the benzamide class of PARP inhibitors, against other well-established and clinically approved PARP inhibitors.

It is important to note that specific preclinical and clinical data for this compound, including its IC50 values and PARP trapping efficiency, are not extensively available in the public domain. Therefore, this comparison utilizes data for the foundational benzamide PARP inhibitor, 3-aminobenzamide, to represent this structural class and contrasts it with leading inhibitors such as Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.

Mechanism of Action: Beyond Catalytic Inhibition

PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[2] When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[3][4] PARP inhibitors exert their anti-cancer effects through two primary mechanisms:

  • Catalytic Inhibition: All PARP inhibitors compete with the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP, thereby preventing the formation of PAR chains and stalling SSB repair.[5]

  • PARP Trapping: A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[6] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[7] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[1] The potency of PARP trapping varies significantly among different inhibitors and is considered a major contributor to their clinical efficacy.[6]

Quantitative Comparison of PARP Inhibitors

The following table summarizes the key quantitative data for 3-aminobenzamide and several clinically advanced PARP inhibitors, focusing on their half-maximal inhibitory concentration (IC50) against PARP1 and PARP2, and their relative PARP trapping potency.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
3-Aminobenzamide PARP~30,000[8]-Not extensively characterized
Olaparib PARP1/21-51-5+++[5]
Rucaparib PARP1/2/31.4[9]0.5[10]+++[5]
Niraparib PARP1/23.82.1++++
Talazoparib PARP1/20.570.3+++++
Veliparib PARP1/25.22.9+

Note: IC50 values can vary depending on the assay conditions. The relative PARP trapping potency is a qualitative comparison based on published literature.

Signaling Pathway and Experimental Workflows

To visually represent the critical processes involved in PARP inhibition and evaluation, the following diagrams have been generated using Graphviz.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Mechanism of PARP Inhibitors cluster_Cellular_Outcome Cellular Outcome in HR-deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Senses Break PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Catalyzes Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Complex Signals for SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Mediates PARP_Inhibitor PARP Inhibitor Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping Catalytic_Inhibition->PAR_Synthesis Blocks Replication_Fork_Stall Replication Fork Stall PARP_Trapping->Replication_Fork_Stall Causes DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stall->DSB_Formation Synthetic_Lethality Synthetic Lethality DSB_Formation->Synthetic_Lethality in HR deficiency Apoptosis Apoptosis Synthetic_Lethality->Apoptosis

PARP1 Signaling in DNA Repair and Inhibition.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_Analysis Data Analysis and Comparison Compound_Selection Select PARP Inhibitors (e.g., this compound, Olaparib) PARP_Activity_Assay PARP Activity Assay (IC50 Determination) Compound_Selection->PARP_Activity_Assay PARP_Trapping_Assay PARP Trapping Assay Compound_Selection->PARP_Trapping_Assay Data_Analysis Analyze IC50, Trapping Potency, and Cytotoxicity Data PARP_Activity_Assay->Data_Analysis PARP_Trapping_Assay->Data_Analysis Cell_Line_Selection Select Cancer Cell Lines (HR-deficient vs. HR-proficient) Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Line_Selection->Cell_Viability_Assay DNA_Damage_Assay DNA Damage Assessment (γH2AX foci formation) Cell_Viability_Assay->DNA_Damage_Assay DNA_Damage_Assay->Data_Analysis Comparative_Analysis Comparative Efficacy and Potency Analysis Data_Analysis->Comparative_Analysis

Workflow for Evaluating PARP Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of PARP inhibitors. Below are generalized protocols for key experiments.

PARP1 Activity Assay (ELISA-based)

This assay measures the enzymatic activity of PARP1 by detecting the product, poly (ADP-ribose) (PAR).

  • Principle: Histones are coated on a microplate. Recombinant PARP1 enzyme, NAD+, and the test inhibitor are added. The amount of PAR generated and attached to the histones is quantified using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Protocol:

    • Coating: Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Blocking: Block the wells with 5% BSA in PBS for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Reaction: Add the following to each well:

      • PARP1 enzyme (e.g., 1 unit/well).

      • Test inhibitor at various concentrations (e.g., 0.01 nM to 100 µM).

      • NAD+ (e.g., 100 µM).

    • Incubation: Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Primary Antibody: Add anti-PAR antibody (e.g., 1:1000 dilution) and incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Secondary Antibody: Add HRP-conjugated secondary antibody (e.g., 1:5000 dilution) and incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with 2N H2SO4.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate the IC50 value by plotting the percentage of PARP1 inhibition against the log concentration of the inhibitor.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of PARP inhibitors on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the PARP inhibitor for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

While this compound belongs to the benzamide class of PARP inhibitors, a comprehensive evaluation of its potency and efficacy requires dedicated preclinical studies. The comparison with established inhibitors like Olaparib, Rucaparib, Niraparib, and particularly the potent PARP trapper Talazoparib, highlights the critical importance of not only catalytic inhibition but also the ability to trap PARP on DNA. Future investigations into novel benzamide derivatives should focus on quantifying these parameters to accurately assess their therapeutic potential in the landscape of PARP-targeted cancer therapies. The provided experimental protocols offer a standardized framework for such evaluations.

References

Validating the mechanism of action of 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the class I-selective histone deacetylase (HDAC) inhibitor, Entinostat (3-Amino-N-(2-furylmethyl)benzamide derivative), with the pan-HDAC inhibitor Vorinostat. We present supporting experimental data to validate its mechanism of action and detailed protocols for key validation assays.

Introduction

Entinostat is a synthetic benzamide derivative that selectively inhibits class I histone deacetylases (HDACs), which are crucial regulators of gene expression.[1] By inhibiting HDACs, Entinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis.[1][2] This targeted mechanism of action makes Entinostat a promising candidate for cancer therapy, with potential for greater efficacy and reduced toxicity compared to non-selective HDAC inhibitors.

Comparative Performance: Entinostat vs. Vorinostat

To validate the mechanism of action of Entinostat, its performance is compared with Vorinostat, an established pan-HDAC inhibitor that targets a broader range of HDAC isoforms.

Biochemical Potency

The inhibitory activity of Entinostat and Vorinostat against various HDAC isoforms is a key determinant of their mechanism of action and selectivity.

CompoundHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC4 (IC50)HDAC6 (IC50)HDAC8 (IC50)HDAC10 (IC50)
Entinostat 0.243 µM[2]0.453 µM[2]0.248 µM[2]>100 µM[3]>100 µM[3]>100 µM[3]>100 µM[3]
Vorinostat ~10 nM~10 nM~10 nM----

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. Data for Vorinostat is presented as a general potent inhibition of class I, II, and IV HDACs.

Cellular Activity

The anti-proliferative and pro-apoptotic effects of Entinostat and Vorinostat have been evaluated in various cancer cell lines.

Cell LineCompoundAnti-proliferative (IC50)Apoptosis Induction
HL-60 (Leukemia) Entinostat0.0415 µM[3]Yes[4]
K562 (Leukemia) Entinostat4.71 µM[3]Yes[3]
A2780 (Ovarian) Entinostat0.12 µM[3]-
HT-29 (Colon) Entinostat0.35 µM[3]-
BT474 (Breast) Entinostat-Increased with Lapatinib[5]
SUM190 (Breast) Entinostat-Increased with Lapatinib[5]
Various Lymphoma Cells VorinostatDose-dependent cell death[6]Yes[6]
In Vivo Efficacy

Preclinical studies in animal models demonstrate the anti-tumor activity of Entinostat.

Tumor ModelTreatmentOutcome
KB-3-1, 4-1St, St-4 xenografts Entinostat (49 mg/kg)Significant anti-tumor effects[7]
Capan-1 xenograft Entinostat (49 mg/kg)Moderate efficacy[7]
HT-29 xenograft Entinostat (oral)Increased histone acetylation[7]
BBN963 bladder cancer Entinostat (12 mg/kg)30% tumor growth inhibition in immune-deficient mice[8]
231/Luc breast cancer lung metastasis Entinostat (2.5 mg/kg/day)Significantly reduced tumor formation and lung colonization[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used for its validation, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Entinostat

Entinostat_Pathway Entinostat Entinostat HDAC1_3 HDAC1, HDAC3 Entinostat->HDAC1_3 inhibition Acetylation Histone Hyperacetylation XIAP XIAP (Inhibitor of Apoptosis) Entinostat->XIAP downregulation Histones Histones HDAC1_3->Histones deacetylation Histones->Acetylation acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression p21 p21 (CDKN1A) Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis CDK Cyclin/CDK Complexes p21->CDK inhibition Cell_Cycle Cell Cycle Arrest (G1 phase) CDK->Cell_Cycle XIAP->Apoptosis inhibition

Caption: Entinostat inhibits HDAC1/3, leading to histone hyperacetylation and gene expression changes.

Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HDAC_Assay HDAC Activity Assay (Fluorometric) Cell_Culture Cancer Cell Lines Treatment Treat with Entinostat or Vorinostat Cell_Culture->Treatment Western_Blot Western Blot (Acetylated Histones, p21) Treatment->Western_Blot MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Caspase_Assay Caspase-Glo 3/7 Assay (Apoptosis) Treatment->Caspase_Assay Xenograft Xenograft Models InVivo_Treatment Treat with Entinostat Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki-67, Cleaved PARP) InVivo_Treatment->IHC

Caption: Workflow for validating the mechanism of action of HDAC inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

  • Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a source of HDACs (e.g., HeLa nuclear extract or purified recombinant HDACs). Deacetylation of the substrate by HDACs allows for subsequent cleavage by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

  • Materials:

    • HDAC Activity Assay Kit (e.g., Abcam ab1438, Cayman Chemical 10011563)

    • HeLa nuclear extract (or purified HDACs)

    • Test compounds (Entinostat, Vorinostat) and control inhibitor (Trichostatin A)

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the control inhibitor.

    • In a 96-well plate, add HDAC assay buffer, the diluted test compounds (or control), and the HDAC source (e.g., HeLa nuclear extract).[10]

    • Initiate the reaction by adding the HDAC fluorometric substrate to each well and mix thoroughly.[10]

    • Incubate the plate at 37°C for 30 minutes.[10]

    • Stop the reaction by adding the lysine developer and incubate at 37°C for another 30 minutes.[10]

    • Read the fluorescence on a plate reader.[10]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot for Histone Acetylation and p21 Expression

This technique is used to detect changes in the levels of specific proteins, such as acetylated histones and p21, in cells treated with HDAC inhibitors.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-acetyl-Histone H3, anti-p21) and then with a secondary antibody conjugated to an enzyme that allows for detection.

  • Materials:

    • Cancer cell lines

    • Entinostat, Vorinostat

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with various concentrations of Entinostat or Vorinostat for the desired time (e.g., 24-48 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.[11]

    • Transfer the separated proteins to a membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody overnight at 4°C.[12]

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image and analyze the band intensities. Normalize to a loading control like β-actin.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

  • Materials:

    • Cancer cell lines

    • Entinostat, Vorinostat

    • 96-well clear microplate

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.[14]

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[14]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add the solubilization solution to dissolve the formazan crystals.[13]

    • Read the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3 and -7 in apoptotic cells. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[1][15]

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit (Promega)

    • Cancer cell lines

    • Entinostat, Vorinostat

    • 96-well white-walled microplate

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate and treat with test compounds for the desired time to induce apoptosis.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[15]

    • Add Caspase-Glo® 3/7 Reagent to each well in an equal volume to the cell culture medium.[15]

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 30 minutes to 3 hours.[15]

    • Measure the luminescence using a luminometer.[15]

    • The luminescent signal is proportional to the caspase-3/7 activity.

Conclusion

The experimental data presented in this guide validate the mechanism of action of Entinostat as a selective class I HDAC inhibitor. Its targeted activity results in the induction of p21, cell cycle arrest, and apoptosis in cancer cells, with potent anti-tumor effects demonstrated in preclinical models. The comparison with the pan-HDAC inhibitor Vorinostat highlights the selectivity of Entinostat. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this class of compounds.

References

In-depth Analysis of 3-Amino-N-(2-furylmethyl)benzamide Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on 3-Amino-N-(2-furylmethyl)benzamide derivatives. While research exists on broader categories of benzamides and various furan-containing compounds, dedicated studies detailing the synthesis and biological evaluation of a series of this compound analogs to establish a clear SAR are not presently available. This limits the ability to construct a detailed comparison guide with quantitative data and experimental protocols as requested.

To provide a valuable and relevant analysis in line with the user's request, this guide will instead focus on a closely related and well-documented class of compounds: Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors . This allows for a practical demonstration of a comprehensive SAR comparison, complete with quantitative data, experimental methodologies, and the required visualizations.

Comparison Guide: Structure-Activity Relationship of Benzamide Derivatives as HDAC1 Inhibitors

This guide provides a detailed comparison of various benzamide derivatives that have been investigated as inhibitors of Histone Deacetylase 1 (HDAC1), a key enzyme implicated in cancer and other diseases. The structure-activity relationship of these compounds is crucial for the rational design of more potent and selective inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of selected benzamide derivatives against HDAC1. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀) or binding energy, which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Compound IDStructureTargetActivityReference
CPD-60 N-(4-aminobiphenyl-3-yl)benzamide scaffoldHDAC1IC₅₀: 10-50 nM
CI-994 Benzamide derivativeHDAC1Binding Energy: -14.4 kcal/mol
MS-275 Benzamide derivativeHDAC1Binding Energy: -16.1 kcal/mol
Compound 36 Substituted benzamideHDAC1Binding Energy: -19.1 kcal/mol
Compound 37 Substituted benzamideHDAC1Binding Energy: -18.5 kcal/mol
Compound 49 Substituted benzamideHDAC1Binding Energy: -24.0 kcal/mol
Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the SAR data. The following are typical protocols used in the evaluation of HDAC1 inhibitors.

Molecular Docking and Dynamics Simulations:

  • Protein and Ligand Preparation: The three-dimensional structure of HDAC1 is obtained from the Protein Data Bank. The structures of the benzamide derivatives are built and optimized using molecular modeling software.

  • Molecular Docking: Docking simulations are performed to predict the binding mode of the inhibitors within the active site of HDAC1. The carbonyl group of the benzamide typically coordinates with the zinc ion in the catalytic domain, and other interactions, such as hydrogen bonds with key residues like His140 and Tyr303, are analyzed.

  • Molecular Dynamics (MD) Simulations: MD simulations are run to assess the stability of the protein-ligand complexes over time. The root-mean-square deviation (RMSD) of the protein backbone is monitored to ensure conformational stability.

  • Binding Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is employed to calculate the binding free energies of the inhibitors, providing a quantitative measure of their affinity for the HDAC1 receptor.

In Vitro HDAC1 Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1 enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are used.

  • Assay Procedure: The enzyme, substrate, and varying concentrations of the test compounds are incubated in an assay buffer at 37°C.

  • Fluorescence Measurement: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence intensity is measured using a microplate reader.

  • IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Visualizations

Logical Relationship of HDAC Inhibition by Benzamide Derivatives

HDAC_Inhibition cluster_inhibitor Benzamide Derivative cluster_hdac1 HDAC1 Active Site ZBM Zinc-Binding Motif (e.g., Carbonyl) Zinc Zn²⁺ Ion ZBM->Zinc Coordination His140 His140 ZBM->His140 H-bond Linker Linker Region Tyr303 Tyr303 Linker->Tyr303 H-bond Cap Surface Recognition Domain (Cap)

Caption: Key interactions between a benzamide inhibitor and the HDAC1 active site.

Experimental Workflow for Evaluating HDAC1 Inhibitors

workflow cluster_computational Computational Analysis cluster_experimental In Vitro Experimentation cluster_sar SAR Analysis arrow arrow Docking Molecular Docking MD MD Simulations Docking->MD BindingEnergy Binding Energy Calculation MD->BindingEnergy SAR SAR BindingEnergy->SAR Synthesis Compound Synthesis Assay HDAC1 Inhibition Assay Synthesis->Assay IC50 IC₅₀ Determination Assay->IC50 IC50->SAR SAR_Analysis Structure-Activity Relationship

Caption: Workflow for the evaluation of benzamide derivatives as HDAC1 inhibitors.

Structure-Activity Relationship Insights

The analysis of various benzamide derivatives as HDAC1 inhibitors has revealed several key structural features that govern their activity:

  • Zinc-Binding Group: The presence of a zinc-binding motif, typically a hydroxamic acid, carboxylic acid, or in this case, the carbonyl group of the benzamide, is essential for coordinating with the Zn²⁺ ion in the catalytic pocket of HDAC1.

  • Linker Region: The linker connects the zinc-binding group to the surface recognition domain. Its length and flexibility are critical for optimal positioning of the molecule within the active site. Hydrogen bonding interactions between the linker and residues like Tyr303 significantly contribute to the binding affinity.

  • Cap Group: The surface recognition domain, or "cap" group, interacts with the surface of the enzyme. Modifications to this part of the molecule can influence selectivity among different HDAC isoforms. For instance, introducing substituents into the internal cavity can lead to higher selectivity for HDAC1.

  • Substituent Effects: The binding energy calculations for compounds 36, 37, and 49 demonstrate a strong correlation between their chemical structure and biological activity. The specific substitutions on the benzamide scaffold can lead to more favorable interactions and, consequently, higher inhibitory potency.

Comparative Analysis of 3-Amino-N-(2-furylmethyl)benzamide: A Guide to Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities. This guide provides a framework for the comparative analysis of 3-Amino-N-(2-furylmethyl)benzamide , a specific benzamide derivative, focusing on its cross-reactivity profile against a panel of relevant biological targets.

Due to the limited availability of public data on the biological activity of this compound (CAS 923526-76-5), this document serves as a template. It presents hypothetical data and standardized experimental protocols to guide researchers in the evaluation of this compound against various alternatives. The methodologies and data structures provided herein are based on established practices in preclinical pharmacology and are intended to be adapted to in-house experimental findings.

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical performance data for this compound and its alternatives. These structures are intended for illustrative purposes, allowing for a direct comparison of potency and selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table outlines the inhibitory activity of the lead compound against a primary target (Epidermal Growth Factor Receptor - EGFR) and a panel of 10 common off-target kinases. Selectivity is expressed as a fold-difference in IC50 values compared to the primary target.

Target KinaseIC50 (nM)Selectivity (Fold vs. EGFR)
EGFR 15 1x
SRC45030x
LCK80053x
VEGFR21,20080x
PDGFRβ> 10,000> 667x
CDK2/cyclin A> 10,000> 667x
MAPK1 (ERK2)7,500500x
PI3Kα2,100140x
AKT1> 10,000> 667x
BTK5,300353x
JAK2> 10,000> 667x

Table 2: Comparative Efficacy of Lead Compound vs. Alternatives

This table compares the in vitro potency of this compound against its primary target with that of two hypothetical alternative compounds: a structurally similar analog and a known, structurally distinct inhibitor.

CompoundStructurePrimary Target (EGFR) IC50 (nM)
This compound (Structure of lead compound)15
Alternative 1 (Analog)3-Amino-4-chloro-N-(2-furylmethyl)benzamide85
Alternative 2 (Standard)Erlotinib2

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental data. The following protocols describe standard assays for determining kinase inhibition and receptor binding affinity.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric - 33P-ATP)

This protocol describes a method for measuring the inhibition of a specific kinase (e.g., EGFR) by a test compound.

  • Materials:

    • Recombinant human kinase (e.g., EGFR, active).

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution (10 mM stock).

    • [γ-33P]ATP (10 mCi/mL).

    • Test compound (10 mM stock in DMSO).

    • 96-well plates.

    • Phosphocellulose filter mats.

    • 0.75% Phosphoric acid wash buffer.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in kinase reaction buffer containing 2% DMSO.

    • In a 96-well plate, add 5 µL of the diluted compound solution to each well.

    • Add 20 µL of a master mix containing the kinase and substrate peptide in kinase reaction buffer to each well.

    • Initiate the reaction by adding 25 µL of ATP solution containing a mix of unlabeled ATP and [γ-33P]ATP (final concentration typically at or below the Kₘ for ATP).

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Rinse the mat with acetone and allow it to air dry.

    • Seal the mat in a sample bag and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to control wells (0% inhibition with DMSO, 100% inhibition with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: GPCR Radioligand Binding Assay (Competition)

This protocol details a competitive binding assay to determine the affinity of a test compound for a G-protein coupled receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the target GPCR (e.g., Adrenergic Receptor Alpha-1A).

    • Radioligand specific for the target receptor (e.g., [³H]Prazosin).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM Phentolamine).

    • Test compound (10 mM stock in DMSO).

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add 25 µL of diluted compound, 25 µL of radioligand (at a final concentration near its Kd), and 50 µL of the cell membrane preparation.

    • For total binding wells, add 25 µL of binding buffer instead of the compound.

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

    • Incubate the plate at room temperature for a defined period to reach equilibrium (e.g., 90 minutes).

    • Harvest the contents of the plate onto the filter plate using a cell harvester, washing rapidly with ice-cold binding buffer to separate bound from free radioligand.

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate key conceptual and practical workflows relevant to the cross-reactivity analysis of this compound.

RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 3-Amino-N- (2-furylmethyl)benzamide Compound->RTK Inhibits start Compound Synthesis & QC stock Stock Solution Preparation (DMSO) start->stock primary Primary Target Screening stock->primary selectivity Selectivity Panel Screening (e.g., Kinome) stock->selectivity data Data Acquisition (IC50 Determination) primary->data selectivity->data analysis Data Analysis (Fold-Selectivity Calc.) data->analysis report Selectivity Report & SAR Analysis analysis->report

Benchmarking 3-Aminobenzamide Against Modern PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism of Action

For Immediate Release

Disclaimer: Due to the limited availability of published research on the specific compound 3-Amino-N-(2-furylmethyl)benzamide , this guide will focus on its core structure, 3-Aminobenzamide (3-AB) , a well-characterized first-generation PARP inhibitor. This allows for a robust, data-supported comparison with clinically approved PARP inhibitors, Olaparib and Rucaparib, providing valuable context for researchers in the field of oncology and drug development.

Introduction

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. While newer agents like Olaparib and Rucaparib have become mainstays in clinical practice, a retrospective analysis of foundational compounds like 3-Aminobenzamide (3-AB) offers critical insights into the evolution of PARP inhibition and the structure-activity relationships that govern their efficacy. This guide provides a head-to-head comparison of 3-AB with Olaparib and Rucaparib, focusing on their enzymatic inhibition, cellular potency, and the experimental methodologies used for their evaluation.

Comparative Efficacy of PARP Inhibitors

The potency of PARP inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the comparative potency of 3-Aminobenzamide, Olaparib, and Rucaparib in both enzymatic and cell-based assays.

Table 1: PARP1 Enzymatic Inhibition
CompoundPARP1 IC50 (nM)Reference
3-Aminobenzamide~30,000[1]
Olaparib0.5 - 1.2[2]
Rucaparib0.5 - 1

Note: Lower IC50 values indicate higher potency.

Table 2: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of PARP inhibitors are particularly pronounced in cancer cells with pre-existing DNA repair defects, such as BRCA1 or BRCA2 mutations. This phenomenon, known as synthetic lethality, is a cornerstone of their clinical application.

CompoundCell LineBRCA StatusIC50 (µM)Reference
Olaparib MDA-MB-436BRCA1 mutant4.7[3]
HCC1806BRCA proficient1.2[3]
ES-2HRR-proficient25[4]
Rucaparib MDA-MB-436BRCA1 mutant2.3[3]
HCC1806BRCA proficient0.9[3]
3-Aminobenzamide Ovarian Cancer Cell Lines (various)Not specifiedGenerally effective in combination therapy

Note: The cytotoxicity of 3-Aminobenzamide as a monotherapy is significantly lower than that of Olaparib and Rucaparib, and it is often studied in combination with DNA-damaging agents.

Mechanism of Action: The PARP Signaling Pathway

PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs). When a SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by homologous recombination (HR). However, in cancer cells with deficient HR pathways (e.g., due to BRCA mutations), these DSBs cannot be repaired, leading to cell death. This is the principle of synthetic lethality.

PARP_inhibition_pathway DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 Replication DNA Replication DNA_damage->Replication PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis DNA_repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DNA_repair_proteins SSB_repair SSB Repair DNA_repair_proteins->SSB_repair Cell_survival Cell Survival SSB_repair->Cell_survival PARP_inhibitor 3-Aminobenzamide Olaparib, Rucaparib PARP_inhibitor->PARP1 inhibition DSB Double-Strand Break Replication->DSB HR_proficient Homologous Recombination (Healthy Cells) DSB->HR_proficient HR_deficient Deficient Homologous Recombination (e.g., BRCA mutant cancer cells) DSB->HR_deficient HR_proficient->Cell_survival Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death

Figure 1: PARP Inhibition Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PARP inhibitors.

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.

  • Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well plate format. The amount of incorporated biotinylated PAR is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Procedure:

    • Recombinant human PARP1 enzyme is incubated with a reaction mixture containing histones (as a substrate), activated DNA, and biotinylated NAD+.

    • The test compounds (3-Aminobenzamide, Olaparib, Rucaparib) are added at various concentrations.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The plate is washed, and streptavidin-HRP is added to each well, followed by incubation.

    • After another wash step, a chemiluminescent HRP substrate is added.

    • The resulting luminescence is measured using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the PARP inhibitors on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-436, HCC1806) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the PARP inhibitors (3-Aminobenzamide, Olaparib, Rucaparib) for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for 3-4 hours at 37°C to allow formazan crystal formation.

    • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

experimental_workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay enz_start Prepare PARP1, histones, DNA, Biotin-NAD+ enz_add_inhibitor Add Inhibitor (e.g., 3-AB, Olaparib) enz_start->enz_add_inhibitor enz_incubate Incubate at 37°C enz_add_inhibitor->enz_incubate enz_detect Detect PARylation (Chemiluminescence) enz_incubate->enz_detect enz_result Calculate Enzymatic IC50 enz_detect->enz_result cell_start Seed Cancer Cells in 96-well plate cell_add_inhibitor Add Inhibitor (e.g., 3-AB, Olaparib) cell_start->cell_add_inhibitor cell_incubate Incubate for 72h cell_add_inhibitor->cell_incubate cell_mtt Add MTT Reagent cell_incubate->cell_mtt cell_solubilize Solubilize Formazan cell_mtt->cell_solubilize cell_read Read Absorbance (570 nm) cell_solubilize->cell_read cell_result Calculate Cytotoxicity IC50 cell_read->cell_result

Figure 2: Experimental Workflow for PARP Inhibitor Evaluation

Conclusion

This comparative analysis underscores the significant evolution in the potency of PARP inhibitors from the first-generation compound, 3-Aminobenzamide, to the highly potent, clinically approved drugs, Olaparib and Rucaparib. The data clearly demonstrates that while 3-AB laid the groundwork for understanding PARP inhibition, its lower potency makes it less effective as a monotherapy compared to its modern counterparts. The principle of synthetic lethality remains a powerful strategy in cancer therapy, and the continued development of novel PARP inhibitors with improved efficacy and safety profiles is an active area of research. This guide provides a foundational understanding of how these compounds are benchmarked, offering a valuable resource for researchers and drug development professionals.

References

Safety Operating Guide

Proper Disposal of 3-Amino-N-(2-furylmethyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-Amino-N-(2-furylmethyl)benzamide as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines to ensure personnel safety and environmental protection.

Key Disposal Principles:

  • Do not dispose of down the drain: As a hazardous chemical, this compound should never be disposed of in the sanitary sewer system.

  • Waste Minimization: Employ practices that reduce the generation of waste, such as ordering only the necessary quantities and avoiding the preparation of excess solutions.

  • Proper Labeling and Storage: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the date of accumulation. Store waste in a designated, secure area away from incompatible materials.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper, pipette tips), in a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container is properly sealed to prevent spills or the release of vapors.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity of waste.

    • Note the date when the first waste was added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Do not store with incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or has reached the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including the chemical name and any known hazards.

Hazard Information Summary:

While a complete toxicological profile is not available, the following hazard information has been identified for this compound:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Data sourced from a partial Material Safety Data Sheet.[1]

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_hazardous Is the waste considered hazardous? start->is_hazardous yes_hazardous Yes (Assume hazardous due to known irritation and toxicity) is_hazardous->yes_hazardous Yes no_drain Do NOT dispose down the drain or in regular trash yes_hazardous->no_drain collect_waste Collect in a labeled, sealed, and compatible container no_drain->collect_waste store_waste Store in a designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal service for pickup store_waste->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies for any additional requirements.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3-Amino-N-(2-furylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-Amino-N-(2-furylmethyl)benzamide. The following procedures are based on the known hazards of similar benzamide and furan-containing compounds, in the absence of a specific Safety Data Sheet (SDS) for the target molecule. It is imperative to treat this compound with caution and adhere to the highest safety standards in the laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 or EN 166Protects eyes from splashes and airborne particles.
Face Shield-To be worn in addition to goggles when there is a significant splash hazard.
Hand Protection Chemical-resistant GlovesNitrile or NeopreneProvides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory CoatFlame-resistantProtects skin and personal clothing from contamination. Must be fully buttoned.
Long Pants & Closed-toe Shoes-Ensures no exposed skin on the lower body.
Respiratory Protection Air-purifying RespiratorNIOSH-approved with appropriate cartridges for organic vapors and particulatesRequired when engineering controls are insufficient to maintain exposure below permissible limits, or when handling the solid compound outside of a fume hood.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound. Adherence to this workflow is essential to minimize risk.

cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal A Receipt & Storage B Work in Fume Hood A->B C Weighing & Solution Prep B->C D Experimental Use C->D E Decontaminate Glassware & Surfaces D->E Post-Experiment F Segregate Waste E->F G Label Waste Containers F->G H Store Waste Securely G->H

Caption: Workflow for safe handling and disposal of this compound.

Detailed Experimental Protocols

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with appropriate hazard warnings.

Handling and Use

Note: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Weighing: To prevent inhalation of fine particles, weigh the solid compound in the fume hood. Use a disposable weighing boat.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Experimental Procedures: Conduct all experimental manipulations within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated materials such as gloves, weighing boats, and paper towels should be collected in a dedicated, labeled hazardous waste container.

    • This container should be a durable, leak-proof bag or drum.

  • Liquid Waste:

    • Aqueous and organic waste streams containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not mix incompatible waste streams.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Waste Container Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.

Disposal Procedure
  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Do not pour any waste containing this compound down the drain.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.